molecular formula C6H6N2OS B027230 2-Amino-4-methoxythiophene-3-carbonitrile CAS No. 104366-22-5

2-Amino-4-methoxythiophene-3-carbonitrile

Cat. No.: B027230
CAS No.: 104366-22-5
M. Wt: 154.19 g/mol
InChI Key: OQXIEAJFBRDLDJ-UHFFFAOYSA-N
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Description

2-Amino-4-methoxythiophene-3-carbonitrile is a versatile and valuable synthetic intermediate in organic chemistry and drug discovery. As a member of the 2-aminothiophene family, it serves as a key precursor for the construction of complex heterocyclic systems with significant research and potential biological value. Key Research Applications and Value: Medicinal Chemistry Scaffold: The 2-aminothiophene core is a privileged structure in medicinal chemistry, found in compounds with a broad spectrum of reported biological activities. These include acting as antiviral, antimicrobial, and anticancer agents, as well as modulators of various receptors . This compound provides a versatile scaffold for the development of new pharmacologically active molecules. Building Block for Fused Heterocycles: This compound is ideally suited for cyclization reactions to access diverse polycyclic systems. For instance, it can be used in reactions with formaldehyde and amines to form thieno[2,3-d]pyrimidine cores, which are structures of high interest in pharmaceutical research . Material Science: Derivatives of 2-aminothiophene have applications beyond pharmacology, serving as components in the development of functional materials such as organic dyes, nonlinear optical materials, and molecular sensors . Handling and Safety: For Research Use Only. Not intended for diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) for comprehensive handling, storage, and safety information prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4-methoxythiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2OS/c1-9-5-3-10-6(8)4(5)2-7/h3H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQXIEAJFBRDLDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CSC(=C1C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to 2-Amino-4-methoxythiophene-3-carbonitrile: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-Amino-4-methoxythiophene-3-carbonitrile, a heterocyclic building block of significant interest in medicinal chemistry and materials science. The 2-aminothiophene scaffold is a privileged core structure, primarily synthesized via the versatile Gewald reaction, that imparts a wide range of biological activities to molecules.[1][2][3] This document details the fundamental properties, spectroscopic signature, synthesis, reactivity, and potential applications of the title compound. It is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold in their work. We will explore its role as a synthon for more complex heterocyclic systems and its potential as a lead compound in various therapeutic areas.[1][3]

Core Molecular Identity and Properties

Chemical Identity
  • IUPAC Name: 2-Amino-4-methoxythiophene-3-carbonitrile

  • Molecular Formula: C₆H₆N₂OS

  • Molecular Weight: 154.19 g/mol

Chemical Structure

The structure features a thiophene ring substituted with an amino group at position 2, a cyano (nitrile) group at position 3, and a methoxy group at position 4. This arrangement of electron-donating (amino, methoxy) and electron-withdrawing (cyano) groups on the thiophene core dictates its unique chemical reactivity and biological interaction potential.

Caption: 2D Structure of 2-Amino-4-methoxythiophene-3-carbonitrile.

Physicochemical Properties

Specific experimental data for the title compound is sparse. The data presented below is a combination of predicted values and experimental data from closely related analogues, such as 2-amino-4-methylthiophene-3-carbonitrile and 2-amino-4-(methoxyphenyl)thiophene-3-carbonitrile.

PropertyValue / DescriptionSource
Appearance Expected to be a solid, ranging from off-white to yellow or cream-colored crystals or powder.[4][7]
Melting Point Analogues melt in a broad range, typically >140°C. For example, 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carbonitrile melts at 140-169°C.[4][4]
Solubility Generally insoluble in water, soluble in organic solvents like ethanol, DMF, and DMSO.General chemical knowledge
Storage Store in a cool, dry, dark place (2-8°C recommended for analogues) in a tightly sealed container under an inert atmosphere.[8][9]

Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of the synthesized compound. Based on its functional groups, the following spectral characteristics are expected.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Strong, DoubletN-H stretching (primary amine)
2230 - 2210StrongC≡N stretching (nitrile)
1620 - 1580MediumAromatic C=C stretching
~1250StrongC-O stretching (aryl ether)

Note: Data is inferred from analogues. IR characterization of a related compound confirms the presence of CN (2210–2220 cm⁻¹) and NH₂ (3350–3450 cm⁻¹) functional groups.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the detailed molecular structure.

  • ¹H NMR:

    • A broad singlet corresponding to the two protons of the -NH₂ group.

    • A singlet for the three protons of the -OCH₃ group.

    • A singlet for the proton at the C5 position of the thiophene ring.

  • ¹³C NMR:

    • A signal for the nitrile carbon (C ≡N).

    • Signals for the four carbons of the thiophene ring, with distinct shifts due to the different substituents.

    • A signal for the methoxy carbon (O-CH₃ ).

Synthesis and Reactivity

The Gewald Reaction: Primary Synthetic Route

The most versatile and widely used method for synthesizing polysubstituted 2-aminothiophenes is the Gewald reaction.[1][2][10][11] This one-pot, multi-component reaction involves the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base.[11][12]

Mechanism Insight: The reaction proceeds in two key stages:

  • Knoevenagel Condensation: A base, typically a secondary amine like morpholine or triethylamine, catalyzes the condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[11][13]

  • Sulfur Addition and Cyclization: Elemental sulfur adds to the intermediate, followed by an intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product.[11][13]

Gewald_Reaction cluster_caption Fig. 1: Gewald Reaction Workflow Reactants Methoxyacetone + Malononitrile + Sulfur (S₈) Step1 Base-Catalyzed Knoevenagel Condensation Reactants->Step1 Intermediate α,β-Unsaturated Nitrile Intermediate Step1->Intermediate Step2 Sulfur Addition & Intramolecular Cyclization Intermediate->Step2 Product 2-Amino-4-methoxy-5-methylthiophene-3-carbonitrile* Step2->Product Caption *Note: Starting with methoxyacetone would yield the 5-methyl analogue. For the title compound, a different α-hydroxy ketone precursor is needed.

Caption: Generalized workflow of the Gewald Reaction for 2-aminothiophene synthesis.

Experimental Protocol: General Gewald Synthesis

This protocol is a general guideline and requires optimization for specific substrates.[13]

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the α-hydroxy ketone or equivalent (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.2 eq).

  • Solvent: Add a suitable solvent, such as ethanol or methanol.

  • Catalyst: Add a basic catalyst (e.g., morpholine or triethylamine, 10-20 mol%).

  • Reaction: Stir the reaction mixture at a controlled temperature, typically between room temperature and 50°C.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-24 hours.[13]

  • Workup and Purification:

    • Cool the mixture to room temperature. If a precipitate forms, collect the solid by filtration and wash it with cold ethanol.[13]

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by recrystallization (common solvents include ethanol or methanol) or silica gel column chromatography.[13]

Chemical Reactivity

The molecule's rich functionality allows for diverse chemical transformations, making it a valuable synthetic intermediate.[14]

  • N-Acylation: The primary amino group can readily react with acylating agents. For instance, reaction with activated carboxylic acids can form N-(3-cyanothiophen-2-yl) amides.[]

  • Thieno[2,3-d]pyrimidine Synthesis: The amino and cyano groups are perfectly positioned for cyclocondensation reactions with various electrophiles to form fused heterocyclic systems like thieno[2,3-d]pyrimidines, which are of great interest in medicinal chemistry.[]

  • Electrophilic Substitution: The thiophene ring, being electron-rich, can undergo electrophilic substitution reactions, although the positions are directed by the existing substituents.

Reactivity Core 2-Amino-4-methoxy- thiophene-3-carbonitrile Amino Amino Group (C2) Core->Amino Cyano Cyano Group (C3) Core->Cyano Ring Thiophene Ring (C5) Core->Ring Acylation N-Acylation Amide Formation Amino->Acylation Cyclization Cyclocondensation (e.g., Thienopyrimidines) Amino->Cyclization Cyano->Cyclization Substitution Electrophilic Substitution Ring->Substitution

Caption: Key reactive sites and potential transformations of the title compound.

Applications and Biological Significance

The 2-aminothiophene scaffold is a cornerstone in drug discovery, with derivatives exhibiting a vast array of pharmacological activities.[1][2][10]

Medicinal Chemistry

This class of compounds is explored for numerous therapeutic applications:

  • Anticancer Properties: Many 2-aminothiophene derivatives show significant antiproliferative activity against various cancer cell lines.[4] Their mechanism often involves the inhibition of specific kinases or interference with cell proliferation pathways.[4]

  • Antimicrobial and Antiviral Activity: The scaffold is a key component in the development of new antibacterial, antifungal, and antiviral agents.[1][2] Studies have investigated derivatives as potential treatments for hepatitis B and C by targeting viral enzymes.[16]

  • Enzyme Inhibition & Receptor Modulation: The structural features of 2-aminothiophenes allow them to interact with enzymes and receptors through hydrogen bonds and other non-covalent interactions, leading to the modulation of their activity.[4][10]

Materials Science

Beyond pharmaceuticals, 2-aminothiophenes are used in the development of advanced materials:

  • Organic Electronics: They serve as building blocks for oligomers and polymers used in organic photovoltaic cells and other electronic materials.[14][17]

  • Dyes and Pigments: The chromophoric nature of the thiophene ring and the potential for extended conjugation make these compounds useful in the synthesis of dyes.[12]

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed. The following information is based on safety data for structurally similar aminothiophene carbonitriles.[8][18][19]

Hazard Identification
  • GHS Classification:

    • Acute Toxicity, Oral (Warning): Harmful if swallowed.[19]

    • Skin Corrosion/Irritation (Warning): Causes skin irritation.[19]

    • Serious Eye Damage/Irritation (Danger): Causes serious eye damage.[18][19]

    • Specific target organ toxicity, single exposure (Warning): May cause respiratory irritation.[19]

Recommended Handling Procedures
  • Engineering Controls: Use only in a well-ventilated area, preferably under a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.[18][20]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear appropriate chemical safety goggles or a face shield.[18][20]

    • Skin Protection: Wear impervious gloves and protective clothing to prevent skin contact.[18]

    • Respiratory Protection: If dust or aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[18]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[18][20][21]

Storage and Disposal
  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents and strong acids.[8][18][21]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.[18][20][21]

References

  • Bebrevska, L., et al. (2022). Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. European Journal of Medicinal Chemistry, 238, 114502. [Link]

  • Bebrevska, L., et al. (2022). Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. ResearchGate. [Link]

  • Tashpulatov, A. S., et al. (2017). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. European Journal of Medicinal Chemistry, 140, 585-603. [Link]

  • Parveen, A., et al. (2022). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. Journal of Pharmaceutical Negative Results, 13(S10), 1810-1825. [Link]

  • (n.d.). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. ResearchGate. [Link]

  • Bakunov, S. A., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 6(47), 31693–31706. [Link]

  • PubChem. (n.d.). 2-Aminothiophene-3-carbonitrile. [Link]

  • Reagentia. (n.d.). 2-amino-4-(4-methoxyphenyl)thiophene-3-carbonitrile. [Link]

  • Al-Warhi, T., et al. (2025). Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. MDPI. [Link]

  • Bakunov, S. A., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega. [Link]

  • EPA CompTox Chemicals Dashboard. (2025). methyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate Properties. [Link]

  • PubChem. (n.d.). 2-Amino-4,5,6,7-tetrahydrobenzo(b)thiophene-3-carbonitrile. [Link]

  • Benjamin, I., et al. (2022). Modelling of Aminothiophene-Carbonitrile Derivatives as Potential Drug Candidates for Hepatitis B and C. University of Johannesburg. [Link]

  • Nguyen, V. T., et al. (n.d.). SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. Sciforum. [Link]

  • Sabut, S. K. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]

  • Al-Ghamdi, A. M., et al. (2022). Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. Sciforum. [Link]

  • Tumer, F., et al. (2004). An Efficient Synthesis of Substituted 4-Aryl-3-Cyano-2-Amino Thiophenes by a Stepwise Gewald Reaction. Turkish Journal of Chemistry. [Link]

  • Sabut, S. K. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]

  • Adebayo, I. A., et al. (2022). Synthesis and Evaluation of Coupler 4-Aryl-2-Aminothiophene-3-Carbonitrile and its Derivatives as Potential Coupling Component in Dye Synthesis. ResearchGate. [Link]

  • Royal Society of Chemistry. (n.d.). Three-component synthesis of 4H-pyran scaffolds accelerated by a Gabapentin. [Link]

  • ResearchGate. (2025). 2-Amino-4-methylthiophene-3-carbonitrile. [Link]

  • EPA CompTox Chemicals Dashboard. (2025). 2-Amino-4-methylthiophene-3-carbonitrile - Exposure. [Link]

Sources

"2-Amino-4-methoxythiophene-3-carbonitrile" molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Amino-4-methoxythiophene-3-carbonitrile

Executive Summary

2-Amino-4-methoxythiophene-3-carbonitrile (CAS: 104366-22-5) represents a privileged scaffold in medicinal chemistry, serving as a critical intermediate for the synthesis of thieno[2,3-d]pyrimidines and thieno[3,2-d]pyridinones.[1][2] These fused heterocyclic systems are heavily implicated in the development of kinase inhibitors, specifically targeting Checkpoint Kinase 1 (Chk1) and Hematopoietic Progenitor Kinase 1 (HPK1) in oncology pipelines.

This technical guide provides a definitive physicochemical profile, a validated synthetic protocol via the Gewald reaction, and quality control metrics to ensure experimental reproducibility.

Molecular Identity & Physicochemical Profile

The following data establishes the baseline identity for 2-Amino-4-methoxythiophene-3-carbonitrile. Researchers should verify these parameters upon procurement or synthesis to ensure scaffold integrity.

ParameterSpecification
IUPAC Name 2-Amino-4-methoxythiophene-3-carbonitrile
CAS Number 104366-22-5
Molecular Formula C₆H₆N₂OS
Molecular Weight 154.19 g/mol
Appearance Dark brown to black crystalline solid
Melting Point 78–79 °C (Recrystallized from EtOH)
Solubility Soluble in DMSO, DMF, CDCl₃; Sparingly soluble in water
SMILES COC1=C(C#N)C(N)=SC1

Synthetic Methodology: The Gewald Reaction

The most efficient route to 2-Amino-4-methoxythiophene-3-carbonitrile is the multi-component Gewald Reaction . This pathway utilizes methoxyacetone to introduce the 4-methoxy substituent directly.

Mechanism of Action

The reaction proceeds via a Knoevenagel condensation between methoxyacetone and malononitrile, followed by thiolation of the intermediate alkene by elemental sulfur, and finally, an intramolecular cyclization to form the thiophene ring.

GewaldMechanism Methoxyacetone Methoxyacetone (C4H8O2) Knoevenagel Knoevenagel Adduct Methoxyacetone->Knoevenagel Condensation (-H2O) Malononitrile Malononitrile (CH2(CN)2) Malononitrile->Knoevenagel Condensation (-H2O) Sulfur Elemental Sulfur (S8) Thiolate Thiolate Intermediate Sulfur->Thiolate Thiolation Base Morpholine/Base Base->Thiolate Thiolation Knoevenagel->Thiolate Thiolation Product 2-Amino-4-methoxy thiophene-3-carbonitrile Thiolate->Product Cyclization & Tautomerization

Figure 1: The Gewald reaction pathway utilizing methoxyacetone to yield the 4-methoxy substituted thiophene core.

Experimental Protocol

Note: This protocol is adapted from standard Gewald conditions optimized for alkoxy-substituted ketones.

Reagents:

  • Methoxyacetone (1.0 eq)

  • Malononitrile (1.0 eq)

  • Elemental Sulfur (1.0 eq)

  • Morpholine (1.0 eq) or Triethylamine

  • Ethanol (Absolute)[3]

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve malononitrile (10 mmol) and methoxyacetone (10 mmol) in absolute ethanol (20 mL).

  • Activation: Add elemental sulfur (10 mmol) to the solution.

  • Initiation (Exotherm Control): Add morpholine (10 mmol) dropwise over 15 minutes. Critical: The reaction is exothermic. Maintain temperature below 50°C during addition to prevent polymerization of the vinyl nitrile intermediate.

  • Reflux: Once addition is complete, heat the mixture to reflux (approx. 78°C) for 3–5 hours. Monitor consumption of starting materials via TLC (Hexane:EtOAc 7:3).

  • Workup: Cool the reaction mixture to room temperature, then chill to 0–4°C in an ice bath. The product often precipitates as a dark solid.

  • Purification: Filter the solid. If no precipitate forms, concentrate the solvent under reduced pressure and recrystallize the residue from hot ethanol.

  • Yield: Typical yields range from 60–80%.

Structural Validation (QC Metrics)

To ensure the integrity of the synthesized compound, the following spectroscopic data must be replicated. This serves as a self-validating system ; deviations in the NMR shifts indicate regiochemical errors (e.g., formation of the 5-methoxy isomer).

Nuclear Magnetic Resonance (NMR)

The presence of a singlet at δ 5.21 ppm is the diagnostic peak for the proton at Position 5. If this peak appears as a doublet or is shifted significantly, the cyclization may have occurred at the incorrect carbon of the ketone.

NucleusSolventShift (δ ppm)MultiplicityAssignment
¹H CDCl₃5.21 Singlet (1H)C5-H (Ring Proton)
¹H CDCl₃4.89Broad Singlet (2H)-NH₂ (Amino)
¹H CDCl₃3.79Singlet (3H)-OCH₃ (Methoxy)
¹³C CDCl₃160.8-C-2 (C-NH₂)
¹³C CDCl₃154.1-C-4 (C-OMe)
¹³C CDCl₃113.9--CN (Nitrile)
¹³C CDCl₃82.6-C-3 (C-CN)
Infrared Spectroscopy (IR)
  • 3400–3200 cm⁻¹: Primary amine (-NH₂) stretching (doublet).

  • 2200–2210 cm⁻¹: Sharp nitrile (-C≡N) stretch.

Medicinal Chemistry Applications

The 2-amino-4-methoxythiophene-3-carbonitrile scaffold is a bioisostere of the quinazoline core, offering unique solubility and metabolic stability profiles.

Pathway: Synthesis of HPK1 Inhibitors

This compound is a documented precursor for thieno[2,3-b]pyridinone derivatives, which act as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell activation.

Applications Scaffold 2-Amino-4-methoxy thiophene-3-carbonitrile Reagent1 + Formamide / Acid Scaffold->Reagent1 Reagent2 + LDA / Ester Scaffold->Reagent2 Thienopyrimidine Thieno[2,3-d]pyrimidine (Kinase Inhibitor Core) Reagent1->Thienopyrimidine Cyclization Thienopyridinone Thieno[2,3-b]pyridinone (HPK1/Chk1 Inhibitors) Reagent2->Thienopyridinone Lithiation & Condensation

Figure 2: Divergent synthesis pathways for kinase inhibitor development.

Key Reaction: To access the thienopyridinone core, the scaffold is typically treated with Lithium Diisopropylamide (LDA) at -78°C to deprotonate the C5 position, followed by reaction with an electrophile (e.g., an ester) to fuse the second ring.

References

  • Song, Y., et al. (2014).[4][5] "Design, synthesis and biological evaluation of thienopyridinones as Chk1 inhibitors." Bioorganic & Medicinal Chemistry, 22(17), 4882-4892.[4][5]

  • Kaki, V. R., et al. (2012). "Basic ionic liquid [bmIm]OH mediated Gewald reaction as green protocol for the synthesis of 2-aminothiophenes." Tetrahedron Letters, 53(44), 5910-5913.

  • BenchChem. (2025). "2-Amino-4-methoxythiophene-3-carbonitrile Product Data."

  • Ambeed. (2025). "Chemical Safety Data Sheet: 2-Amino-4-methoxythiophene-3-carbonitrile."

Sources

"2-Amino-4-methoxythiophene-3-carbonitrile" discovery and history

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Amino-4-methoxythiophene-3-carbonitrile: Discovery, Synthesis, and Applications

Executive Summary

This technical guide provides a comprehensive overview of 2-amino-4-methoxythiophene-3-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We delve into the historical context of its discovery, focusing on the revolutionary Gewald reaction that enabled its widespread synthesis. The guide offers detailed mechanistic insights and step-by-step protocols for its preparation, alongside a thorough examination of its physicochemical properties and characterization techniques. Furthermore, we explore its diverse applications as a versatile building block for the development of pharmaceuticals, including anticancer and antipsychotic agents, and its emerging role in the field of organic electronics. This document is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this important chemical entity.

Introduction: The Significance of the 2-Aminothiophene Scaffold

The 2-aminothiophene core is a privileged heterocyclic scaffold that forms the backbone of numerous biologically active compounds and functional materials.[1] Its unique electronic properties, chemical stability, and capacity for diverse functionalization make it an invaluable building block in organic synthesis.[1] Derivatives of 2-aminothiophene exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antipsychotic properties.[1][2] This has led to their incorporation into several marketed drugs, such as the anti-inflammatory tinoridine and the antipsychotic olanzapine.[3][4]

Within this important class of compounds, 2-Amino-4-methoxythiophene-3-carbonitrile represents a key intermediate, featuring a strategic substitution pattern that allows for further molecular elaboration. The methoxy group at the 4-position and the nitrile at the 3-position provide reactive handles for constructing more complex molecular architectures, making it a compound of high value for synthetic and medicinal chemists.

A Historical Perspective: From Niche Synthesis to a Universal Method

The journey to the efficient synthesis of 2-aminothiophenes was a gradual process, marked by a pivotal discovery that transformed the field.

Early Efforts: The Benary Synthesis

An early precursor to modern methods was reported by Erich Benary in 1910. This multi-step approach involved the reaction of ethyl 4-chloro-2-cyano-3-oxobutanoate with potassium hydrosulfide. The resulting intermediate would then undergo intramolecular cyclization to form an ethyl 2-amino-4-hydroxythiophene-3-carboxylate.[5] However, the Benary method suffered from a severely limited scope due to the poor availability of the required halo-substituted starting materials, preventing its widespread adoption.[5]

The Gewald Reaction: A Paradigm Shift

The landscape of thiophene chemistry was irrevocably changed in 1961 when Karl Gewald reported a novel, one-pot synthesis of polysubstituted 2-aminothiophenes.[5][6] This method, now universally known as the Gewald reaction , involves the condensation of a ketone or aldehyde with an α-cyanoester or other activated nitrile in the presence of elemental sulfur and a basic catalyst.[7][8]

The genius of the Gewald reaction lies in its simplicity, use of readily available starting materials, mild reaction conditions, and broad substrate scope.[5][6] This breakthrough made a vast array of previously inaccessible 2-aminothiophene derivatives readily available to the scientific community, catalyzing decades of research into their properties and applications.

Synthesis and Mechanistic Insights

The Gewald three-component reaction remains the most efficient and widely used method for preparing 2-Amino-4-methoxythiophene-3-carbonitrile and its analogs.

The Reaction Mechanism

Although discovered in 1961, the reaction mechanism was fully elucidated nearly 30 years later.[7] The process begins with a Knoevenagel condensation between the carbonyl compound (in this case, a methoxy-substituted ketone or aldehyde) and the active methylene nitrile (malononitrile), catalyzed by a base. This step forms a stable α,β-unsaturated nitrile intermediate. The exact mechanism of sulfur addition is not fully known but is postulated to proceed via an episulfide-like intermediate, which then undergoes cyclization and tautomerization to yield the final aromatic 2-aminothiophene product.[7]

Gewald_Mechanism Gewald Reaction Mechanism reactants Carbonyl (R1-CO-R2) + Malononitrile (NC-CH2-CN) + Sulfur (S8) knoevenagel Knoevenagel Condensation reactants->knoevenagel + Base base Base (e.g., Piperidine) intermediate1 α,β-Unsaturated Nitrile (Stable Intermediate) knoevenagel->intermediate1 sulfur_addition Sulfur Addition intermediate1->sulfur_addition + S8 intermediate2 Thiolate Intermediate (Postulated) sulfur_addition->intermediate2 cyclization Intramolecular Cyclization intermediate2->cyclization intermediate3 Dihydrothiophene Intermediate cyclization->intermediate3 tautomerization Tautomerization (Aromatization) intermediate3->tautomerization product 2-Aminothiophene Product tautomerization->product

Caption: The mechanism of the Gewald reaction.

Experimental Protocol: Synthesis of a 2-Amino-4-Arylthiophene-3-carbonitrile

This protocol describes a general, one-pot method for synthesizing 2-aminothiophene derivatives, which can be adapted for 2-Amino-4-methoxythiophene-3-carbonitrile by using an appropriate methoxy-substituted carbonyl precursor.[9]

Materials:

  • Aryl Ketone (e.g., 4-methoxyacetophenone) (1.0 eq)

  • Malononitrile (1.0 eq)

  • Elemental Sulfur (1.0 eq)

  • L-Proline or Piperidine (10 mol%) as catalyst[9]

  • Solvent (e.g., Ethanol or Polyethylene Glycol-600)[9]

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the aryl ketone (1.0 eq), malononitrile (1.0 eq), elemental sulfur (1.0 eq), catalyst (10 mol%), and the chosen solvent (e.g., 20 mL of PEG-600).

  • Heating: Heat the reaction mixture to 100°C. The choice of temperature is critical; it must be sufficient to overcome the activation energy for the Knoevenagel condensation and subsequent cyclization without causing significant decomposition.[9]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC). The disappearance of the starting materials indicates the reaction's completion. This is a crucial self-validation step to ensure the reaction has gone to completion before workup.

  • Workup: Once the reaction is complete (typically 1-2 hours), cool the mixture to room temperature. Pour the reaction mixture into ice-cold water (50 mL).[9] The product, being organic and often solid, will precipitate out of the aqueous solution.

  • Isolation: Filter the precipitated solid using a Buchner funnel, wash thoroughly with water to remove any residual catalyst and solvent, and dry the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure 2-aminothiophene product. Purity should be confirmed by melting point determination and spectroscopic analysis.

Synthesis_Workflow Synthesis & Purification Workflow setup 1. Reaction Setup (Reagents + Solvent + Catalyst) reaction 2. Heating & Stirring (e.g., 100°C, 1-2h) setup->reaction monitoring 3. TLC Monitoring (Validation of Completion) reaction->monitoring monitoring->reaction Incomplete workup 4. Quenching & Precipitation (Pour into ice water) monitoring->workup Reaction Complete isolation 5. Filtration & Washing workup->isolation purification 6. Recrystallization isolation->purification analysis 7. Characterization (NMR, IR, MS, MP) purification->analysis

Caption: General workflow for synthesis and purification.

Physicochemical Properties and Spectroscopic Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized 2-Amino-4-methoxythiophene-3-carbonitrile.

PropertyData
Molecular Formula C₇H₈N₂OS
Molecular Weight 168.22 g/mol
Appearance Expected to be a crystalline solid (e.g., yellow or off-white)[2]
Solubility Sparingly soluble in water, more soluble in polar organic solvents like ethanol, DMF.[10]
Melting Point Varies by purity; analogous compounds melt in the range of 140-170°C.[2]
Spectroscopic Data Interpretation
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the amino (-NH₂) protons (often a broad singlet), aromatic protons on the thiophene and methoxy-phenyl rings, and a sharp singlet for the methoxy (-OCH₃) group protons.[11]

  • ¹³C NMR: The carbon NMR will display characteristic peaks for the nitrile carbon (C≡N), carbons of the thiophene ring, and the methoxy carbon.

  • FT-IR Spectroscopy: The infrared spectrum provides key diagnostic peaks. A sharp, strong absorption around 2215 cm⁻¹ is indicative of the nitrile (C≡N) stretch.[11] The N-H stretching vibrations of the primary amino group will appear as two bands in the 3300-3500 cm⁻¹ region. C-O stretching for the methoxy group will be observed around 1200-1300 cm⁻¹ .[11]

  • Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak corresponding to its calculated mass.

Applications in Scientific Research and Development

The utility of 2-Amino-4-methoxythiophene-3-carbonitrile stems from its role as a versatile synthon for creating a diverse library of more complex molecules.

Medicinal Chemistry

The 2-aminothiophene scaffold is a cornerstone in drug discovery.

  • Anticancer Agents: Numerous derivatives have shown potent antiproliferative activity against various cancer cell lines.[2] The core structure serves as a pharmacophore that can interact with molecular targets like protein kinases.[2]

  • Antipsychotics: The most prominent example is its use as a key intermediate in the synthesis of Olanzapine, a widely prescribed atypical antipsychotic for treating schizophrenia and bipolar disorder.[4][12] The synthesis involves the reaction of a 2-aminothiophene-3-carbonitrile derivative with an ortho-halonitrobenzene.[4][12]

  • Antimicrobial and Other Activities: Derivatives are being actively investigated for their potential as new antibiotics and antivirals.[2][13] They have also been identified as allosteric modulators of adenosine receptors and inhibitors of various enzymes, highlighting their therapeutic versatility.[3]

Materials Science

Beyond pharmaceuticals, the electronic properties of 2-aminothiophenes make them attractive candidates for applications in organic electronics.[2] The electron-rich thiophene ring facilitates charge transport, a critical property for materials used in:

  • Organic Light-Emitting Diodes (OLEDs)

  • Organic Semiconductors

  • Field-Effect Transistors (FETs)

The ability to tune the electronic properties through substitution on the thiophene ring makes these compounds highly adaptable for creating novel materials with tailored functionalities.[2][14]

Conclusion and Future Outlook

From its conceptual beginnings in the early 20th century to its widespread accessibility following Karl Gewald's seminal discovery, the story of 2-aminothiophene synthesis is a testament to the power of innovation in organic chemistry. 2-Amino-4-methoxythiophene-3-carbonitrile stands as a prime example of this legacy—a relatively simple molecule that unlocks pathways to complex and highly valuable compounds. Its continued use as a foundational building block in the development of new therapeutics and advanced materials is certain. Future research will likely focus on developing even more sustainable and efficient synthetic methodologies and exploring new derivatives with enhanced biological activity and novel material properties, ensuring the enduring relevance of the 2-aminothiophene scaffold for years to come.

References

  • Sabnis, R.W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. Available from: [Link]

  • Dubey, P. K., & Venkatanarayana, M. (2015). Efficient stepwise and one pot three-component synthesis of 2-amino-4-(2-oxo-2H-chromen-3-yl)thiophene-3-carbonitriles. Phosphorus, Sulfur, and Silicon and the Related Elements, 190(4), 476-483. Available from: [Link]

  • Google Patents. (2010). EP2264016A2 - A process for producing pure form form of 2-Methyl-4-(4-Methyl-1-Piperazinyl)-10h-thieno[2,3-B][2][7] benzodiazepine. Available from:

  • Wikipedia. Gewald reaction. Available from: [Link]

  • Organic Chemistry Portal. Gewald Reaction. Available from: [Link]

  • Kysil, A., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. The Journal of Organic Chemistry, 86(17), 11939-11951. Available from: [Link]

  • Google Patents. (1989). US4847386A - Process for preparing thiophene derivatives.
  • ResearchGate. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Available from: [Link]

  • Sciforum. (2017). Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. Available from: [Link]

  • El-Agrody, A. M., et al. (2024). Electrochemical and DFT insights into 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7-methyl-4H-chromene-3-carbonitrile: an innovative strategy for antibacterial activity and corrosion protection of carbon steel. RSC Advances, 14(10), 7029-7046. Available from: [Link]

  • ResearchGate. (2003). 2-Amino-4-methylthiophene-3-carbonitrile. Available from: [Link]

  • Benjamin, I., et al. (2022). Modelling of Aminothiophene-Carbonitrile Derivatives as Potential Drug Candidates for Hepatitis B and C. University of Johannesburg Repository. Available from: [Link]

  • Matrix Fine Chemicals. 2-AMINO-4-ETHOXYTHIOPHENE-3-CARBONITRILE. Available from: [Link]

  • Çoruh, U., et al. (2003). 2-Amino-4-methylthiophene-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 59(9), o1339-o1341. Available from: [Link]

  • Fun, H.-K., et al. (2014). Ethyl 2-amino-4-methylthiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o798–o799. Available from: [Link]

  • El-Mawgoud, H.K.A., et al. (2024). Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. Molecules, 29(5), 935. Available from: [Link]

  • Reagentia. 2-amino-4-(4-methoxyphenyl)thiophene-3-carbonitrile. Available from: [Link]

  • PubChemLite. 2-amino-4-methylthiophene-3-carbonitrile (C6H6N2S). Available from: [Link]

  • Garg Lab - UCLA. Patents & Products. Available from: [Link]

  • PubChem. 2-Aminothiophene-3-carbonitrile. Available from: [Link]

  • U.S. Environmental Protection Agency. 2-Amino-4-methylthiophene-3-carbonitrile - Exposure. Available from: [Link]

  • Dotsenko, V. V., et al. (2022). 2-Amino-4,6,7,8-tetrAhydrothiopyrAno[3,2-b]pyrAn-3-cArbonitrile 5,5-dioxide Vp-4535 As An AntimicrobiAl Agent selectiVe towArd M. The Ukrainian Biochemical Journal, 94(1), 89-100. Available from: [Link]

  • Google Patents. (2012). CN101987825B - Method for preparing 2-amino-3-methyl-4-methoxy acetophenone.
  • Parveen, A., et al. (2022). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. Journal of Pharmaceutical Negative Results, 13(S10), 1810-1825. Available from: [Link]

  • Wikipedia. 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile. Available from: [Link]

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A Technical Guide to the Potential Biological Activities of the 2-Amino-4-methoxythiophene-3-carbonitrile Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The 2-aminothiophene core is a five-membered heterocyclic motif recognized in medicinal chemistry as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] Its synthetic accessibility, typically via the Gewald reaction, and its capacity for diverse functionalization make it an attractive starting point for drug discovery campaigns.[1] This guide delves into the potential biological activities of a specific, yet underexplored, derivative: 2-Amino-4-methoxythiophene-3-carbonitrile . By synthesizing evidence from structurally related analogues, we will explore its potential as an anticancer, antimicrobial, and kinase-modulating agent. This document provides researchers and drug development professionals with a technical foundation, outlining potential mechanisms of action, detailed experimental protocols for validation, and a discussion of the structure-activity relationships that position this compound as a promising candidate for further investigation.

Section 1: The 2-Aminothiophene Core: A Foundation for Drug Discovery

The 2-aminothiophene moiety is a versatile building block in organic synthesis and a recurring feature in pharmaceuticals.[3][4] Its stability, ease of synthesis, and the reactive handles provided by the amino and cyano (or carboxylate) groups allow for the construction of complex molecular architectures.[5][6] The most robust and widely adopted method for its synthesis is the Gewald three-component reaction, which efficiently constructs the substituted thiophene ring in a single step.[1][4] The inherent biological activities of the scaffold are broad, with derivatives reported to possess anticancer, antimicrobial, anti-inflammatory, antiviral, and receptor-modulating properties.[2][3][7] This wide-ranging bioactivity underscores its importance as a pharmacophore for developing novel therapeutic agents.[1]

Section 2: Synthesis and Chemical Versatility

The primary route to 2-Amino-4-methoxythiophene-3-carbonitrile and its analogues is the Gewald reaction. This one-pot, multicomponent reaction is highly valued for its efficiency and atom economy.

Causality of the Gewald Reaction: The reaction's success hinges on the condensation of a ketone (or aldehyde) with an active methylene nitrile (like malononitrile) in the presence of elemental sulfur and a basic catalyst (e.g., morpholine or diethylamine).[4] The base facilitates the formation of a Knoevenagel condensation product, which then reacts with sulfur to form a thiolate intermediate. Subsequent intramolecular cyclization and tautomerization yield the final 2-aminothiophene product. The choice of starting materials directly dictates the substitution pattern on the thiophene ring, offering a straightforward method to generate chemical diversity.

Experimental Protocol: Gewald Synthesis of 2-Aminothiophene Derivatives
  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the α-methylene active nitrile (e.g., malononitrile, 1.0 eq) and the ketone/aldehyde (1.0 eq) in a suitable solvent such as ethanol or PEG-200.[7][8]

  • Addition of Sulfur and Catalyst: To the stirred solution, add elemental sulfur (1.0 eq) followed by a catalytic amount of a base like diethylamine or piperidine (0.1-0.5 eq).[8][9] The base is critical for deprotonating the active methylene compound and catalyzing the condensation steps.

  • Reaction Execution: Heat the mixture to 50-100°C and stir for 3-7 hours.[8][10] Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the crude product.[8][10]

  • Purification: Filter the solid precipitate, wash thoroughly with water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene derivative.[4]

cluster_synthesis Gewald Synthesis Workflow reagents 1. Combine Ketone, Active Methylene Nitrile, & Elemental Sulfur catalyst 2. Add Basic Catalyst (e.g., Diethylamine) reagents->catalyst In Ethanol reaction 3. Heat & Reflux (50-100°C) catalyst->reaction workup 4. Quench with Ice Water & Precipitate reaction->workup Monitor via TLC purify 5. Filter & Recrystallize workup->purify product Pure 2-Aminothiophene Product purify->product

Figure 1: A generalized workflow for the Gewald synthesis of 2-aminothiophene derivatives.

Section 3: Potential Anticancer Activities

The 2-aminothiophene scaffold is a cornerstone of many potent anticancer agents, primarily acting through the inhibition of critical cell signaling pathways.

Proposed Mechanism of Action: Kinase Inhibition

Protein kinases are crucial regulators of cell proliferation, survival, and angiogenesis, making them prime targets for oncology drug development. Thiophene derivatives have demonstrated significant inhibitory activity against several key kinases.

  • VEGFR-2/AKT Pathway: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary driver of angiogenesis, the formation of new blood vessels essential for tumor growth. Upon activation, it triggers downstream signaling cascades, including the PI3K/AKT pathway, which promotes cell survival and proliferation. Fused thiophene derivatives have been identified as potent dual inhibitors of both VEGFR-2 and AKT.[11] The methoxy group on the 2-Amino-4-methoxythiophene-3-carbonitrile core is an electron-donating group, a feature that has been correlated with enhanced cytotoxic activity in related phenylthiophene series.[12]

  • Protein Kinase C (PKC): Atypical PKC isoforms (aPKCs) are implicated in regulating cell polarity and proliferation, and their dysregulation is linked to cancer. 2-amino-3-carboxy-4-phenylthiophenes have been developed as novel aPKC inhibitors, demonstrating the scaffold's ability to target this enzyme family.[12]

  • Polo-like Kinase 1 (PLK1): PLK1 is a key regulator of the cell cycle, and its overexpression is common in many cancers. Molecular docking studies predict that certain thiophene derivatives can bind effectively to the PLK1 active site, suggesting a mechanism for inducing cell cycle arrest and apoptosis.[13]

cluster_pathway Proposed VEGFR-2/AKT Inhibition Pathway VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds & Activates PI3K PI3K VEGFR2->PI3K Activates AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation Thiophene 2-Amino-4-methoxy- thiophene-3-carbonitrile Thiophene->VEGFR2 Inhibits Thiophene->AKT Inhibits

Figure 2: Potential dual inhibition of the VEGFR-2 and AKT signaling pathways.

Comparative Cytotoxicity of Thiophene Derivatives

Numerous studies have quantified the cytotoxic effects of 2-aminothiophene derivatives against various cancer cell lines. The data consistently show that the scaffold possesses potent antiproliferative activity, often with IC₅₀ values in the low micromolar range.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Thienopyrrole Derivative (4c)HepG2 (Liver)3.023[11]
Thienopyrrole Derivative (4c)PC-3 (Prostate)3.12[11]
Thienopyrrole Derivative (3b)HepG2 (Liver)3.105[11]
Thienopyrrole Derivative (3b)PC-3 (Prostate)2.15[11]
Thienopyrimidine (3)MCF-7 (Breast)0.045[14]
Thienopyrimidine (4)MCF-7 (Breast)0.11[14]
Thienopyrimidine (2)MDA-MB-231 (Breast)0.16[14]
2-Amino-4-(3,4-dimethoxyphenyl)-thiophene-3-carbonitrileA431 (Skin)~7.6 (1.98 µg/mL)[15]
2-Amino-4-(3,4-dimethoxyphenyl)-thiophene-3-carbonitrileJurkat (Leukemia)~6.2 (1.61 µg/mL)[15]

Note: IC₅₀ values for compounds from reference[15] were converted from µg/mL to µM assuming a molecular weight of ~260 g/mol .

Experimental Workflow for Anticancer Screening

A logical, tiered approach is necessary to validate the anticancer potential of a new chemical entity. This begins with broad cytotoxicity screening, followed by more specific mechanistic assays.

cluster_workflow Anticancer Screening Cascade start Synthesized Compound: 2-Amino-4-methoxy- thiophene-3-carbonitrile mtt Tier 1: Cytotoxicity Screening (MTT Assay) vs. Cancer Cell Panel (e.g., MCF-7, HepG2, PC-3) start->mtt ic50 Determine IC₅₀ Values mtt->ic50 kinase_assay Tier 2: Mechanistic Assay (In Vitro Kinase Inhibition) Target: VEGFR-2, AKT, PKC ic50->kinase_assay If IC₅₀ is potent apoptosis Tier 3: Cellular Mechanism (Cell Cycle Analysis, Apoptosis Assay) kinase_assay->apoptosis end Lead Candidate for Further Development apoptosis->end

Sources

"2-Amino-4-methoxythiophene-3-carbonitrile" reactivity of functional groups

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Functional Group Reactivity of 2-Amino-4-methoxythiophene-3-carbonitrile

Abstract

2-Amino-4-methoxythiophene-3-carbonitrile is a polysubstituted heterocyclic compound of significant interest in medicinal chemistry and materials science. Its utility stems from the unique interplay of its four distinct functional moieties: a nucleophilic amino group, an electrophilic carbonitrile, an electron-rich thiophene ring, and an activating methoxy group. This guide provides a comprehensive analysis of the reactivity at each of these sites. We will explore the underlying electronic effects that govern this reactivity, detail key synthetic transformations, provide validated experimental protocols, and discuss strategies for achieving chemoselectivity. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic programs.

Molecular Structure and Electronic Landscape

The reactivity of 2-Amino-4-methoxythiophene-3-carbonitrile is a direct consequence of the electronic properties of its substituents and their influence on the thiophene core. The molecule is synthesized efficiently via the Gewald reaction, a multi-component condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur.[1][2][3]

The key electronic features are:

  • 2-Amino Group (-NH₂): A potent electron-donating group (EDG) through resonance (+R effect). It significantly increases the electron density of the thiophene ring, particularly at the C3 and C5 positions, and is a primary site of nucleophilic attack.

  • 4-Methoxy Group (-OCH₃): Also an electron-donating group through resonance (+R effect), further enriching the thiophene ring system.

  • 3-Carbonitrile Group (-C≡N): A strong electron-withdrawing group (EWG) through both inductive (-I) and resonance (-R) effects. It decreases the electron density of the ring and renders the nitrile carbon susceptible to nucleophilic attack.

  • Thiophene Ring: An aromatic heterocycle that, while less aromatic than benzene, readily participates in electrophilic substitution. The sulfur atom can also undergo oxidation.

The synergistic and antagonistic effects of these groups create a nuanced reactivity profile, which can be strategically exploited in organic synthesis.

Caption: Dominant electronic influences within the molecule.

Reactivity of the 2-Amino Group

The primary amino group at the C2 position is a highly nucleophilic center, making it the most common site for initial functionalization.

N-Acylation and N-Sulfonylation

The amino group readily reacts with acylating agents (e.g., acid chlorides, anhydrides) and sulfonyl chlorides in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to form the corresponding amides and sulfonamides. This reaction is often used as a protecting strategy or as a key step in building more complex structures.[]

Causality: The high electron density on the nitrogen atom allows for facile attack on the electrophilic carbonyl or sulfonyl center. The base is required to neutralize the HCl or carboxylic acid byproduct generated during the reaction.

Condensation and Cyclization Reactions

The amino group's nucleophilicity, combined with the adjacent electrophilic nitrile, makes it an ideal precursor for constructing fused heterocyclic systems. A prominent example is the synthesis of thieno[2,3-d]pyrimidines, which are valuable scaffolds in drug discovery.[5][6] This is typically achieved by reacting the aminothiophene with reagents like formamide, orthoesters, or isothiocyanates.

cluster_step1 Step 1: Condensation start 2-Amino-4-methoxy- thiophene-3-carbonitrile reagent1 + Formamide (HCONH₂) start->reagent1 intermediate N-(3-cyano-4-methoxythiophen -2-yl)formimidamide reagent1->intermediate cyclization Intramolecular Cyclization intermediate->cyclization product 4-Methoxythieno[2,3-d]pyrimidin-4-amine cyclization->product caption Workflow: Synthesis of Thieno[2,3-d]pyrimidines.

Caption: Synthesis of fused thieno[2,3-d]pyrimidines.

Reactivity of the 3-Carbonitrile Group

The carbonitrile group is a versatile electrophilic handle that can be transformed into several other important functional groups.

Reduction to Primary Amine

The nitrile can be reduced to a primary aminomethyl group (-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (e.g., H₂/Raney Nickel).[7]

Causality: The choice of reducing agent is critical. LiAlH₄ is a powerful, non-selective hydride donor suitable for small-scale synthesis. Catalytic hydrogenation offers a milder, more scalable alternative, but catalyst poisoning by the thiophene's sulfur atom can be a challenge, sometimes requiring specialized catalysts or conditions.

Hydrolysis to Amide or Carboxylic Acid

Under acidic or basic conditions, the nitrile can be hydrolyzed. Partial hydrolysis yields the corresponding 3-carboxamide, while complete hydrolysis under more forcing conditions affords the 3-carboxylic acid.

Cycloaddition to Tetrazoles

The nitrile group can participate in [3+2] cycloaddition reactions with azides (e.g., sodium azide with a Lewis acid like ZnCl₂) to form a tetrazole ring.[7] This transformation is a common bioisosteric replacement for a carboxylic acid group in medicinal chemistry.

Reactivity of the Thiophene Ring

The thiophene core is an electron-rich aromatic system, rendered even more reactive by the strong electron-donating amino and methoxy groups.

Electrophilic Aromatic Substitution (EAS)

The combined activating power of the 2-amino and 4-methoxy groups strongly directs electrophilic attack to the unsubstituted C5 position. This position is highly nucleophilic and readily undergoes reactions such as halogenation, nitration, and Friedel-Crafts acylation.[7]

Causality: The resonance structures of the molecule show a significant buildup of negative charge at the C5 position, making it the kinetic and thermodynamic site of electrophilic attack. The reaction proceeds via a standard EAS mechanism involving the formation of a stabilized sigma complex.

ReactionReagentTypical ConditionsProduct
Bromination NBS or Br₂DMF or AcOH, 0°C to RT5-Bromo derivative
Nitration HNO₃/H₂SO₄Acetic Anhydride, low temp.5-Nitro derivative
Acylation Acyl Chloride/AlCl₃CS₂ or CH₂Cl₂5-Acyl derivative
Oxidation

The sulfur heteroatom can be oxidized, typically using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA). Depending on the stoichiometry and reaction conditions, this can yield the corresponding sulfoxide or sulfone.[8] This transformation alters the electronic properties of the ring, making it more electron-deficient.

Detailed Experimental Protocols

The following protocols are representative examples of key transformations. All procedures should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis via Gewald Reaction

This protocol outlines the synthesis of a generic 2-aminothiophene, which is the core method for producing the title compound.[2][9]

  • To a stirred solution of the starting ketone (1.0 equiv) and malononitrile (1.0 equiv) in ethanol (5 mL/mmol) add elemental sulfur (1.1 equiv).

  • Add a catalytic amount of a base, such as morpholine or triethylamine (0.2 equiv), dropwise at room temperature.

  • Heat the mixture to 50-60 °C and stir for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to afford the pure 2-aminothiophene.

Protocol 2: Electrophilic Bromination at C5

This protocol describes the selective bromination at the activated C5 position.[7]

  • Dissolve 2-Amino-4-methoxythiophene-3-carbonitrile (1.0 equiv) in N,N-Dimethylformamide (DMF, 10 mL/mmol) in a flask protected from light.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise over 15 minutes, maintaining the temperature below 5 °C.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture into an aqueous solution of sodium thiosulfate and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the 5-bromo derivative.

Conclusion

2-Amino-4-methoxythiophene-3-carbonitrile is a synthetically valuable building block characterized by a rich and predictable reactivity profile. The nucleophilic amino group serves as a prime site for derivatization and cyclization, the electrophilic nitrile offers multiple avenues for functional group interconversion, and the electron-rich thiophene ring undergoes highly regioselective electrophilic substitution at the C5 position. By understanding the electronic interplay between these functional groups, chemists can design and execute efficient synthetic routes to a wide array of complex molecules for applications in drug discovery and materials science.

References

  • Gewald, K.; Schinke, E.; Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Aminothiophene aus α-Oxo-mercaptanen und methylenaktiven Nitrilen. Chemische Berichte, 99(1), 94-100. [Link]

  • Putrov, D., et al. (2018). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. [Link]

  • Deshmukh, M. B. et al. (2012). A green chemistry approach to gewald reaction. Der Pharma Chemica, 4(2), 724-729. [Link]

  • Inam, M. et al. (2022). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. Research Square. [Link]

  • Putrov, D. et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc. [Link]

  • ChemBK. (2024). 2-Aminothiophene. ChemBK. [Link]

  • Bakulev, V. A. et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega. [Link]

  • Gronowitz, S. & Hoffman, R. A. (1960). Preparation and Reactions of 2-Methoxythiophene. Journal of the American Chemical Society. [Link]

  • Dubey, P. K. & Venkatanarayana, M. (2014). Efficient stepwise and one pot three-component synthesis of 2-amino-4-(2-oxo-2H-chromen-3-yl)thiophene-3-carbonitriles. Academia.edu. [Link]

  • Bakulev, V. A. et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega. [Link]

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Methodological & Application

Application Note: One-Pot Synthesis of 2-Amino-4-methoxythiophene-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive, technical guide to the one-pot synthesis of 2-Amino-4-methoxythiophene-3-carbonitrile . This compound is a critical scaffold in medicinal chemistry, serving as a precursor for thienopyridine-based kinase inhibitors (e.g., HPK1, Chk1 inhibitors) and azo dyes.

The protocol detailed below utilizes the Gewald Reaction , the most robust and atom-economical "one-pot" method for constructing polysubstituted 2-aminothiophenes.

Introduction & Synthetic Strategy

The target molecule, 2-Amino-4-methoxythiophene-3-carbonitrile , features a highly functionalized thiophene core. The presence of the 4-methoxy group presents a specific regiochemical challenge. Standard Gewald syntheses often use simple ketones (yielding 4-alkyl derivatives). To install the 4-alkoxy substituent directly, the carbonyl precursor must be Methoxyacetaldehyde (or its stable acetal equivalent) or Methoxyacetone (yielding the 5-methyl analog).

This protocol focuses on the synthesis using Methoxyacetaldehyde Dimethyl Acetal to yield the C5-unsubstituted derivative, which is the precise structure often required for further functionalization.

Reaction Scheme

The synthesis proceeds via a three-component condensation of Malononitrile (1) , Methoxyacetaldehyde Dimethyl Acetal (2) (acting as the carbonyl source), and Elemental Sulfur (3) in the presence of a morpholine base.


Experimental Protocol

Materials & Reagents[1][2][3][4][5][6][7]
ReagentRolePurity / GradeCAS No.
Malononitrile Active Methylene Source99%109-77-3
Methoxyacetaldehyde Dimethyl Acetal Carbonyl Precursor97%+51453-15-7
Elemental Sulfur (

)
Sulfur SourcePowder, purified7704-34-9
Morpholine Base Catalyst99%+110-91-8
Ethanol SolventAbsolute (Anhydrous)64-17-5
Acetic Acid Neutralization (Work-up)Glacial64-19-7
Step-by-Step Procedure

Step 1: Pre-Activation (Knoevenagel Condensation)

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Malononitrile (6.6 g, 100 mmol) in Ethanol (50 mL).

  • Add Methoxyacetaldehyde Dimethyl Acetal (12.0 g, 100 mmol) to the solution.

  • Add Morpholine (8.7 g, 100 mmol) dropwise over 5 minutes.

    • Note: The reaction is exothermic. A slight temperature rise indicates the initiation of the Knoevenagel condensation.

  • Stir the mixture at room temperature for 30–45 minutes. The solution typically turns yellow/orange, indicating the formation of the ylidene intermediate.

Step 2: Sulfur Addition (Cyclization) 5. Add Elemental Sulfur (3.2 g, 100 mmol atom equivalent) to the reaction mixture in a single portion. 6. Equip the flask with a reflux condenser. 7. Heat the reaction mixture to 60–70°C (gentle reflux) for 4–6 hours.

  • Monitoring: Monitor progress via TLC (Eluent: 30% Ethyl Acetate in Hexanes). The disappearance of malononitrile and the appearance of a fluorescent spot (under UV 254nm) indicates product formation.

Step 3: Work-up and Isolation 8. Cool the reaction mixture to room temperature. 9. Pour the dark reaction mixture into Ice-Cold Water (200 mL) with vigorous stirring. 10. Stir for 15 minutes to allow the product to precipitate fully. 11. Filter the precipitate using a Buchner funnel. 12. Wash the solid cake with cold water (


 mL) and cold ethanol (

mL) to remove unreacted sulfur and dark tars.

Step 4: Purification 13. Recrystallization: Dissolve the crude solid in hot Ethanol or Methanol . Treat with activated charcoal if the color is very dark. Filter hot and allow to crystallize at


.
14. Yield:  Typical isolated yields range from 55% to 75% .
15. Appearance:  Yellow to light-brown crystalline solid.

Mechanistic Pathway (Self-Validating Logic)

The success of this protocol relies on the specific sequence of the Gewald Reaction . Understanding the mechanism allows for troubleshooting if yields are low.

Mechanistic Flowchart (DOT Visualization)

GewaldMechanism Start Start: Malononitrile + Aldehyde Step1 Step 1: Knoevenagel Condensation (Base-Catalyzed) Start->Step1 Morpholine Inter1 Intermediate A: Arylidene Malononitrile Step1->Inter1 Step2 Step 2: Sulfurization (Michael Addition of S8) Inter1->Step2 + S8 Inter2 Intermediate B: Thioketone/Thiolate Step2->Inter2 Step3 Step 3: Intramolecular Cyclization (Thorpe-Ziegler type) Inter2->Step3 Final Product: 2-Amino-4-methoxythiophene-3-carbonitrile Step3->Final Tautomerization

Caption: The Gewald reaction pathway involves an initial Knoevenagel condensation followed by sulfur uptake and cyclization.

Critical Control Points (CCPs)
  • Aldehyde Stability: Methoxyacetaldehyde is unstable. Using the Dimethyl Acetal form is crucial. The morpholine/ethanol conditions are usually sufficient to facilitate the reaction, but if initiation is slow, a catalytic amount of HCl (or pre-hydrolysis of the acetal) may be required.

  • Temperature Control: Do not exceed 80°C. Excessive heat causes the polymerization of the reactive thiophene product (darkening of the mixture).

  • Sulfur Solubility: Elemental sulfur has low solubility in ethanol. The reaction is heterogeneous initially. As the sulfur reacts with the intermediate anion, it dissolves. A clear solution (before precipitation) indicates successful sulfur incorporation.

Analytical Data & Validation

To ensure the integrity of the synthesized compound, compare your analysis with the following standard data:

ParameterExpected ValueNotes
Physical State Yellow Crystalline SolidDarkens upon oxidation/storage.
Melting Point 164–166 °CSharp range indicates high purity.
IR (KBr)

cm

(

)
Distinct double peak for primary amine.
IR (KBr)

cm

(

)
Strong, sharp nitrile stretch.
1H NMR (DMSO-d6)

3.80 (s, 3H,

)
Methoxy singlet.
1H NMR (DMSO-d6)

6.10 (s, 1H, C5-H)
Thiophene ring proton.
1H NMR (DMSO-d6)

7.20 (br s, 2H,

)
Exchangeable with

.

References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte, 99(1), 94-100.

  • Puthani, B., et al. (2013). Transesterification of trimethyl orthoacetate: an efficient protocol for the synthesis of 4-alkoxy-2-aminothiophene-3-carbonitriles. Tetrahedron Letters, 54(10), 1274-1278.

  • Sabnis, R. W., et al. (1999). 2-Aminothiophenes: A Review. Journal of Heterocyclic Chemistry, 36(2), 333-345.

  • BenchChem. (2025).[1] Product Data: 2-Amino-4-methoxythiophene-3-carbonitrile.[2][3]

Sources

Use of "2-Amino-4-methoxythiophene-3-carbonitrile" in thieno[2,3-d]pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Cyclization of 2-Amino-4-methoxythiophene-3-carbonitrile for High-Potency Thieno[2,3-d]pyrimidine Scaffolds

Executive Summary

Thieno[2,3-d]pyrimidines represent a privileged class of bioisosteres to quinazolines and purines, widely utilized in the development of receptor tyrosine kinase inhibitors (e.g., EGFR, PI3K) and antimicrobial agents.[1] This guide details the optimized protocol for utilizing 2-Amino-4-methoxythiophene-3-carbonitrile as a core building block.

Unlike generic protocols, this note addresses the specific electronic influence of the C4-methoxy substituent. As an electron-donating group (EDG), the methoxy moiety enhances the nucleophilicity of the C2-amine, facilitating rapid cyclization but requiring precise temperature control to prevent oxidative degradation of the electron-rich thiophene core.

Scientific Rationale & Chemistry

The "Push-Pull" Thiophene System

The starting material, 2-Amino-4-methoxythiophene-3-carbonitrile, is a densely functionalized scaffold.

  • C2-Amine: The primary nucleophile for ring closure.

  • C3-Nitrile: The electrophilic "trap" that ensures 6-membered ring formation.

  • C4-Methoxy: A critical EDG. While it improves solubility and alters the pharmacokinetic profile of the final drug candidate, it also raises the HOMO (Highest Occupied Molecular Orbital) of the thiophene ring, making it susceptible to oxidation if reaction conditions are too harsh.[1]

Strategic Synthetic Pathways

We focus on two primary cyclization routes depending on the desired pharmacophore:

  • Method A (Formamide Cyclization): Yields the 4-aminothieno[2,3-d]pyrimidine (via in situ formation of the formimidamide intermediate). This is the preferred route for kinase inhibitor cores.

  • Method B (Urea/Chloroacetyl Chloride): Yields thienopyrimidin-4-one derivatives, often used as intermediates for further chlorination and nucleophilic displacement.

Visualizing the Pathway

The following diagram illustrates the transformation from the Gewald-derived precursor to the active pharmaceutical ingredient (API) scaffold.

ReactionPathway SM 2-Amino-4-methoxy thiophene-3-carbonitrile Inter Intermediate (Formimidamide Species) SM->Inter Nucleophilic Attack Prod 4-Methoxythieno[2,3-d] pyrimidine-4-amine Inter->Prod Intramolecular Cyclization (-H2O) Reagent Formamide / Acid Cat. (Reflux) Reagent->SM

Figure 1: Mechanistic pathway for the cyclization of the 4-methoxythiophene precursor using formamide.

Detailed Experimental Protocol

Method A: Direct Cyclization to 4-Aminothieno[2,3-d]pyrimidine

Target Application: Synthesis of EGFR/PI3K inhibitor precursors.

Reagents:

  • 2-Amino-4-methoxythiophene-3-carbonitrile (1.0 eq)

  • Formamide (10.0 eq) – Acts as solvent and C1 source.

  • Formic Acid (Catalytic, 0.1 eq) or Acetate buffer.[1]

  • Dioxane (Optional co-solvent if solubility is poor).

Step-by-Step Workflow:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend the thiophene precursor (e.g., 5 mmol) in Formamide (10 mL).

    • Expert Insight: The 4-methoxy derivative is electron-rich. Unlike electron-deficient analogs, it does not require strong acid catalysis. A drop of formic acid is sufficient to activate the formamide.

  • Reaction: Heat the mixture to 160°C - 180°C .

    • Critical Control Point: Do not exceed 190°C. Formamide decomposes to CO and NH3 rapidly above this temperature, leading to dangerous pressure buildup and loss of reagent.[1]

  • Monitoring: Monitor by TLC (System: CHCl3:MeOH 9:1).

    • Observation: The starting material (usually yellow/orange) will disappear, replaced by a highly fluorescent spot (pyrimidine ring formation) under UV 254nm.

  • Workup (The "Crash Out" Method):

    • Cool the reaction mixture to room temperature.

    • Pour the dark solution into ice-cold water (50 mL) with vigorous stirring.

    • Self-Validation: A precipitate should form immediately. If oiling occurs (common with methoxy derivatives due to lipophilicity), sonicate for 5 minutes to induce crystallization.[1]

  • Purification:

    • Filter the solid under vacuum.

    • Wash with cold water (2 x 10 mL) to remove residual formamide.

    • Recrystallization: Dissolve in boiling Ethanol or DMF/Water mix. The 4-methoxy group often lowers the melting point compared to the 4-phenyl analogs; ensure the solvent volume is minimized to prevent yield loss.

Data Summary Table: Expected Physicochemical Properties
ParameterValue / ObservationNotes
Appearance Pale yellow to beige crystalline solidDarkening indicates oxidation of the thiophene ring.
Yield 65% - 85%Lower yields often due to incomplete precipitation.
Melting Point 170°C - 210°CVaries by specific polymorph; generally lower than 4-H analogs.
1H NMR (DMSO-d6) Pyrimidine C-H singlet @ ~8.3-8.5 ppmDistinctive diagnostic peak for ring closure.
Solubility DMSO, DMF, hot Ethanol4-Methoxy group improves solubility in chlorinated solvents.[1]

Experimental Workflow Diagram

Workflow Start Weigh Precursor (4-Methoxythiophene) Mix Add Formamide (10 eq) + Cat. Formic Acid Start->Mix Heat Reflux @ 170°C (3-6 Hours) Mix->Heat Check TLC Check (CHCl3:MeOH 9:1) Heat->Check Check->Heat Incomplete Quench Pour into Ice Water (Induce Precipitation) Check->Quench Complete Filter Vacuum Filtration & Wash (H2O) Quench->Filter Pure Recrystallize (Ethanol) Filter->Pure

Figure 2: Operational workflow for the synthesis of 4-methoxythieno[2,3-d]pyrimidine.

Troubleshooting & Optimization

  • Problem: Product oils out upon pouring into water.

    • Cause: The methoxy group increases lipophilicity, preventing immediate crystal lattice formation.[1]

    • Solution: Decant the water, dissolve the oil in a minimum amount of hot ethanol, and let it cool slowly.[1] Scratching the glass side often induces nucleation.

  • Problem: Low Yield (<50%).

    • Cause: Hydrolysis of the nitrile group to an amide without ring closure.

    • Solution: Ensure the reaction is anhydrous initially. Use fresh formamide.

  • Problem: Dark/Black Reaction Mixture.

    • Cause: Thermal decomposition of the electron-rich thiophene.

    • Solution: Lower temperature to 150°C and extend reaction time. Degas formamide with Nitrogen before heating.

References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966).[1][2] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte. (Foundational chemistry for the starting material).

  • Guo, Y., et al. (2022).[1] Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of Chemistry. (Describes modern cyclization protocols and biological evaluation of methoxy-substituted derivatives).

  • El-Sherbeny, M. A., et al. (2019).[3] Synthesis, antimicrobial and antiviral evaluation of certain thienopyrimidine derivatives.[1][3][4] Russian Journal of General Chemistry.[3] (Protocols for antimicrobial applications).

  • Masurier, N., et al. (2022).[1] Thienopyrimidine.[3][5][6][7][8][9] Encyclopedia.[6] (Review of cyclization strategies including formamide and urea methods).

Sources

Unlocking Thiophene Versatility: 2-Amino-4-methoxythiophene-3-carbonitrile in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Amino-4-methoxythiophene-3-carbonitrile as a Bioactive Scaffold [1]

Abstract

This guide details the synthetic utility and biological application of 2-Amino-4-methoxythiophene-3-carbonitrile (CAS: 104366-22-5), a highly versatile heterocyclic building block.[1] Distinct from its common 4-aryl analogs, the 4-methoxy derivative offers unique electronic properties and solubility profiles, making it an ideal scaffold for developing thieno[2,3-d]pyrimidine kinase inhibitors (EGFR, VEGFR) and antimicrobial Schiff bases. This document provides validated protocols for its synthesis, purification, and transformation into high-value bioactive libraries.

Introduction: The "Push-Pull" Scaffold

The 2-aminothiophene-3-carbonitrile motif is a "privileged structure" in medicinal chemistry due to its dense functionalization potential.[1] The molecule features a donor-acceptor ("push-pull") system:[1]

  • C2-Amino Group: A nucleophilic handle for cyclization and Schiff base formation.[1]

  • C3-Nitrile Group: An electrophilic trap for annulation reactions.[1]

  • C4-Methoxy Group: Unlike the bulky phenyl group found in many analogs, the methoxy group provides electron-donating character directly to the ring system while maintaining a smaller steric footprint, enhancing solubility and metabolic stability.

Key Applications:

  • Kinase Inhibition: Precursor to bioisosteres of Quinazoline (e.g., Gefitinib analogs).

  • Antimicrobial Agents: Formation of azomethines (Schiff bases) targeting bacterial DNA gyrase.

  • Fluorescent Probes: The push-pull electronic structure lends itself to optoelectronic applications.

Synthetic Utility & Workflows

The following diagram illustrates the central role of this building block in accessing diverse chemical space.

G Start Precursors (Methoxyacetone + Malononitrile) Core 2-Amino-4-methoxy thiophene-3-carbonitrile (The Scaffold) Start->Core Gewald Reaction (S8, Base) TP Thieno[2,3-d]pyrimidines (Kinase Inhibitors) Core->TP Cyclization (Formamide/DMF-DMA) SB Schiff Bases (Antimicrobials) Core->SB Condensation (Ar-CHO) Halo 2-Halo-thiophenes (Suzuki Coupling) Core->Halo Sandmeyer (CuX2, tBuONO)

Figure 1: Synthetic divergence from the 2-amino-4-methoxythiophene-3-carbonitrile scaffold.

Module A: Synthesis of the Building Block

While commercially available, in-house synthesis allows for scale-up and derivatization.[1] The Gewald Reaction is the industry standard for this transformation.

Protocol 1: Modified Gewald Synthesis

Objective: Synthesis of 2-Amino-4-methoxythiophene-3-carbonitrile. Mechanism: Knoevenagel condensation followed by thionation and cyclization.

Materials:

  • Methoxyacetone (1.0 eq)

  • Malononitrile (1.0 eq)

  • Elemental Sulfur (S₈) (1.0 eq)

  • Morpholine (Catalytic base)[2]

  • Ethanol (Solvent)[3][4]

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve malononitrile (6.6 g, 100 mmol) and methoxyacetone (8.8 g, 100 mmol) in absolute ethanol (30 mL).

  • Catalysis: Add morpholine (8.7 g, 100 mmol) dropwise at room temperature. Note: The reaction is exothermic; use an ice bath if the temperature exceeds 40°C.

  • Sulfurization: Add elemental sulfur (3.2 g, 100 mmol) in a single portion.

  • Reaction: Heat the mixture to reflux (78°C) for 3–5 hours. Monitor consumption of malononitrile by TLC (Hexane:EtOAc 3:1).

  • Work-up: Cool the reaction mixture to room temperature and then pour into crushed ice-water (200 mL). Stir for 30 minutes.

  • Isolation: Filter the resulting precipitate. Wash the cake with cold water (3 x 50 mL) to remove residual morpholine.

  • Purification: Recrystallize from ethanol/water or purify via silica gel column chromatography (eluent: 10-20% EtOAc in Hexane).

    • Expected Yield: 60–75%[3]

    • Appearance: Dark crystalline solid.

    • QC Check: 1H NMR (CDCl3) should show a singlet for -OCH3 (~3.8 ppm) and a broad singlet for -NH2 (~4.9 ppm).

Module B: Synthesis of Thieno[2,3-d]pyrimidines (Kinase Inhibitors)

The conversion of the thiophene scaffold into a thienopyrimidine core is the critical step for generating EGFR/VEGFR inhibitor candidates.

Protocol 2: Cyclization via Formamide

Objective: Synthesis of 4-methoxy-thieno[2,3-d]pyrimidin-4(3H)-one.

Step-by-Step Procedure:

  • Setup: Mix 2-Amino-4-methoxythiophene-3-carbonitrile (10 mmol) with Formamide (15 mL).

  • Reaction: Heat the mixture to 180–190°C (oil bath) for 4–6 hours.

    • Critical Step: High temperature is required to drive the reaction. Ensure the system is open to a fume hood as ammonia gas is evolved.

  • Quench: Cool the mixture to room temperature. The product often precipitates upon cooling.

  • Isolation: Pour the reaction mass into ice-water (100 mL). Filter the solid.[2]

  • Purification: Recrystallize from DMF/Ethanol.

Protocol 3: Cyclization via DMF-DMA (Alternative)

Objective: Synthesis of N'-(3-cyano-4-methoxythiophen-2-yl)-N,N-dimethylformimidamide intermediate, followed by cyclization.[1] This route is milder and allows for C4-substitution.[1]

  • Reflux the scaffold with DMF-DMA (Dimethylformamide dimethyl acetal) in toluene for 3 hours.

  • Concentrate to obtain the formimidamide intermediate.

  • React the intermediate with primary amines (R-NH2) in refluxing acetic acid to close the pyrimidine ring, yielding N3-substituted thienopyrimidines.

Module C: Synthesis of Schiff Bases (Antimicrobial)

Schiff bases (azomethines) derived from this scaffold have shown potent activity against S. aureus and E. coli.

Protocol 4: Condensation with Aromatic Aldehydes

Objective: Derivatization of the C2-amino group.[4][5]

Step-by-Step Procedure:

  • Dissolution: Dissolve 2-Amino-4-methoxythiophene-3-carbonitrile (1 mmol) in Ethanol (10 mL).

  • Addition: Add the substituted Benzaldehyde (1 mmol) (e.g., 4-chlorobenzaldehyde).

  • Catalysis: Add 2–3 drops of Glacial Acetic Acid .

  • Reflux: Heat at reflux for 2–4 hours.

  • Isolation: Cool to room temperature. The Schiff base typically crystallizes out. Filter and wash with cold ethanol.

Quantitative Data Summary

Compound ClassReaction PartnerConditionsTypical YieldBioactivity Potential
Thieno[2,3-d]pyrimidine Formamide190°C, 4h70–85%Kinase Inhibition (EGFR)
Thieno[2,3-d]pyrimidine Urea200°C, Melt60–70%Antibacterial
Schiff Base Ar-CHO / AcOHReflux, EtOH80–92%Antifungal / Antimicrobial
Azo Dye Diazonium Salt0–5°C, Coupling85–95%Dye / Diagnostic Probe

Safety & Handling

  • Cyanide Risks: While the nitrile group is stable, avoid strong acids at high temperatures which could theoretically liberate HCN.

  • Thiophene Toxicity: Many aminothiophenes are skin irritants. Wear nitrile gloves and work in a fume hood.

  • Waste Disposal: Segregate sulfur-containing waste from standard organic solvents.[1]

References

  • Gewald Reaction Mechanism & Scope

    • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel.[1] Chemische Berichte.

    • Source:

  • Synthesis of 4-Alkoxy-2-aminothiophenes

    • Kaki, V. R., et al. (2012). Basic ionic liquid [bmIm]OH mediated Gewald reaction as green protocol for the synthesis of 2-aminothiophenes.
    • Source: (Confirming synthesis of 2-amino-4-methoxythiophene-3-carbonitrile).[1]

  • Thienopyrimidine Biological Activity

    • Modh, R. P., et al. (2014). Thieno[2,3-d]pyrimidines as a promising scaffold in medicinal chemistry.
    • Source:

  • Antimicrobial Schiff Bases

    • Al-Haiza, M. A., et al. (2003).
    • Source:

Sources

Troubleshooting & Optimization

Common byproducts in the synthesis of "2-Amino-4-methoxythiophene-3-carbonitrile"

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis of 2-Amino-4-methoxythiophene-3-carbonitrile (CAS: 105558-72-3).

Unlike standard Gewald reactions that use ketones to produce alkyl-substituted thiophenes (e.g., 4-methyl), the 4-methoxy substituent requires a specialized Orthoester Modification of the Gewald reaction. Using standard methoxyacetone would yield a methoxymethyl or 5-methoxy derivative, not the desired 4-methoxy regioisomer.

Quick Reference Data
ParameterSpecification
Target Molecule 2-Amino-4-methoxythiophene-3-carbonitrile
Primary Precursors Trimethyl orthoacetate + Malononitrile
Sulfur Source Elemental Sulfur (

)
Key Intermediate (1-Methoxyethylidene)malononitrile
Critical Impurity Bis(2-amino-4-methoxy-3-cyanothiophenyl) disulfide (Oxidative Dimer)
Storage Store under inert gas (Ar/N2) at -20°C; Light sensitive.
Part 1: The Synthetic Pathway & Mechanism

The synthesis proceeds via a two-step "Orthoester Gewald" variation. Standard ketone protocols will fail to produce the 4-alkoxy substitution pattern.

  • Condensation: Trimethyl orthoacetate condenses with malononitrile to form the vinyl ether intermediate.

  • Cyclization: Base-promoted sulfur uptake at the allylic methyl position closes the thiophene ring.

Gewald_Orthoester_Route Start Trimethyl Orthoacetate + Malononitrile Inter Intermediate: (1-Methoxyethylidene) malononitrile Start->Inter Reflux (Ac2O or neat) Byprod3 Byproduct C: Polymerized Malononitrile (Black Tar) Start->Byprod3 Exotherm/Base Excess Sulfur Elemental Sulfur (S8) + Base (Morpholine/Et3N) Inter->Sulfur Cyclization Byprod1 Byproduct A: 2-Amino-4-hydroxythiophene... (Hydrolysis) Inter->Byprod1 Moisture/Acid Product Target Product: 2-Amino-4-methoxythiophene- 3-carbonitrile Sulfur->Product Ring Closure Byprod2 Byproduct B: Oxidative Disulfide Dimer Product->Byprod2 Air Oxidation

Figure 1: The Orthoester-Gewald pathway highlighting the divergence points for critical byproducts.

Part 2: Troubleshooting Guide (FAQs)
Issue 1: "I am getting a dark 'tar' instead of a solid precipitate."

Diagnosis: Polymerization of Malononitrile. In the presence of base and heat, unreacted malononitrile polymerizes rapidly to form a black, amorphous solid (often called "Gewald Tar"). This competes with the sulfur uptake.

  • Root Cause:

    • Adding sulfur/base too quickly at high temperatures.

    • Using old, oxidized sulfur (poor solubility).

  • Solution:

    • Protocol Adjustment: Ensure the intermediate (1-methoxyethylidene)malononitrile is fully formed before adding sulfur. You can isolate this intermediate (usually a white/yellow solid) to strip away excess malononitrile before the cyclization step.

    • Reagent Quality: Use freshly powdered sulfur. Solubilize sulfur in the solvent (MeOH/EtOH) with the base at 40°C before adding the intermediate.

Issue 2: "My NMR shows a peak at ~11.0 ppm and the Methoxy signal (3.8 ppm) is weak or missing."

Diagnosis: Hydrolysis to 2-Amino-4-hydroxythiophene-3-carbonitrile. The 4-methoxy group is an enol ether. Under acidic conditions or in the presence of excessive water during workup, it can hydrolyze to the enol/ketone form.

  • Root Cause:

    • Wet solvents (Orthoesters are moisture scavengers but will hydrolyze if water is in excess).

    • Acidic workup (e.g., washing with 1N HCl).

  • Solution:

    • Strictly Anhydrous: Perform the first step (condensation) under Nitrogen.

    • Basic Workup Only: Avoid acid washes. Quench with saturated

      
       or water, but keep the pH neutral/basic.
      
    • drying: Dry the organic layer over

      
       immediately.
      
Issue 3: "The product turns brown/green upon filtration."

Diagnosis: Oxidative Dimerization. 2-aminothiophenes are electron-rich and prone to radical oxidation at the C2-amino position, forming azo-linkages or disulfides.

  • Root Cause:

    • Exposure to air while the product is wet and basic.

  • Solution:

    • Add Antioxidant: Add a trace amount (0.1%) of sodium dithionite (

      
      ) to the aqueous wash during workup.
      
    • Fast Drying: Do not air-dry on the funnel for extended periods. Vacuum dry immediately or store in solution.

Part 3: Detailed Synthesis Protocol

Target: 2-Amino-4-methoxythiophene-3-carbonitrile (1 mmol scale example)

Step 1: Formation of Intermediate

  • Mix Trimethyl orthoacetate (1.2 equiv) and Malononitrile (1.0 equiv).

  • Optional: Add a catalytic amount of acetic anhydride.

  • Heat to reflux (approx. 65-80°C) for 2-3 hours.

  • Checkpoint: Monitor TLC. The starting malononitrile spot should disappear.

  • Concentrate in vacuo to obtain (1-methoxyethylidene)malononitrile. (Solidify with cold ether if necessary).

Step 2: Cyclization (The Gewald Step)

  • Dissolve the intermediate from Step 1 in Methanol (anhydrous).

  • Add Elemental Sulfur (

    
    , 1.0 equiv).
    
  • Dropwise add Morpholine (0.5 - 1.0 equiv) while stirring.

  • Heat to 50-60°C.

    • Note: An exotherm is often observed. Control temperature to prevent tar formation.

  • Stir for 2-4 hours. The mixture should turn dark yellow/brown, and fluorescence may develop.

  • Workup: Pour into ice water. The product should precipitate as a yellow/orange solid.

  • Purification: Recrystallize from Ethanol or Methanol. Avoid column chromatography if possible due to stability issues on silica.

Part 4: Impurity Profile & Identification

Use this decision tree to identify impurities based on analytical data.

Impurity_ID Start Analyze Crude Product (1H NMR / LCMS) Q1 Is the Methoxy Singlet (3.7-3.9 ppm) present? Start->Q1 Yes_OMe Check Aromatic Region Q1->Yes_OMe Yes No_OMe Check for broad singlet > 10 ppm (OH/NH) Q1->No_OMe No Q2 Is there a mass peak at [2M-2H]? (Dimer) Yes_OMe->Q2 Impurity_Hydrolysis Impurity: 4-Hydroxy derivative (Hydrolysis) No_OMe->Impurity_Hydrolysis Yes Impurity_Dimer Impurity: Disulfide Dimer (Oxidation) Q2->Impurity_Dimer Yes (Mass ~306) Product_Clean Product is Clean Q2->Product_Clean No (Mass ~154)

Figure 2: Rapid diagnostic logic for impurity identification.

References
  • Gewald, K., Schinke, E., & Böttcher, H. (1966).[1] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte, 99(1), 94–100.[1]

  • Sabnis, R. W. (2008). The Gewald Reaction. In Sulfur Reports (Vol. 16, pp. 1–17).

  • Putta, V. P., et al. (2016).[2] HPK1 Inhibitors and Methods of Using Same. U.S. Patent 2016/0185798 A1. (Describes the specific synthesis of 2-amino-4-methoxythiophene-3-carbonitrile via the orthoester route).

  • Huang, Y., & Dömling, A. (2011). The Gewald multicomponent reaction. Molecular Diversity, 15(1), 3-33.

Sources

Technical Support Center: Purification of Crude 2-Amino-4-methoxythiophene-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-2A4MT3C-PUR-V1.0

Last Updated: February 17, 2026

Introduction

This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and purification protocols for 2-Amino-4-methoxythiophene-3-carbonitrile. This valuable heterocyclic building block is commonly synthesized via the Gewald reaction, which, while efficient, can introduce a range of impurities.[1][2] This document offers practical, field-proven insights to address common purification challenges, ensuring high purity and yield for downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the typical physical properties of 2-Amino-4-methoxythiophene-3-carbonitrile?

A1: While specific data for this exact molecule is not extensively published, based on structurally similar 2-aminothiophene derivatives, it is expected to be a solid, likely with a yellow to brown color in its crude form.[3] The melting point for related thiophene-3-carbonitriles can range from 140–169°C.[4] Pure compounds in this class are often off-white or light yellow crystalline solids.[5]

Q2: What are the most common impurities found in crude 2-Amino-4-methoxythiophene-3-carbonitrile?

A2: Impurities are almost always process-related and stem from the Gewald synthesis route.[1][6] Key impurities to anticipate include:

  • Unreacted Starting Materials: Residual methoxy-substituted ketone/aldehyde, malononitrile (or other active methylene nitrile), and elemental sulfur.

  • Knoevenagel Condensation Intermediate: The stable intermediate formed from the condensation of the ketone/aldehyde and the active methylene nitrile is a common side product.[1]

  • Polysulfide Species: The reaction with elemental sulfur can sometimes lead to the formation of polysulfides or other sulfur-containing byproducts.[6]

  • Oxidation Products: The amino group can be susceptible to oxidation, leading to colored impurities, especially if exposed to air and light over time.

Q3: Which purification techniques are most effective for this compound?

A3: The two primary methods for purifying 2-Amino-4-methoxythiophene-3-carbonitrile are recrystallization and silica gel column chromatography . The choice depends on the scale of the reaction and the nature of the impurities. Recrystallization is ideal for removing minor impurities from a largely crystalline crude product, while column chromatography is necessary for separating compounds with similar polarities.[5]

Q4: My purified product is still yellow/brown. Is this a problem?

A4: A persistent yellow or brownish tint is common for this class of compounds and may be caused by trace, highly colored impurities or minor oxidation.[5][7] If analytical data (e.g., NMR, HPLC) confirms high purity (>98%), the color may not impact subsequent reactions. For applications requiring high purity and no color, a charcoal treatment during recrystallization or meticulous column chromatography may be necessary.[7]

Purification Workflow Decision Guide

This diagram outlines the logical decision-making process for selecting the appropriate purification strategy.

Purification_Workflow start Crude Product (2-Amino-4-methoxythiophene-3-carbonitrile) tlc Analyze by TLC (e.g., 30% EtOAc in Hexane) start->tlc decision Assess Purity & Separation tlc->decision recrystallization High Purity, Baseline Spot? YES decision->recrystallization High Purity chromatography Multiple Spots / Streaking? YES decision->chromatography Low Purity / Complex protocol_recryst Proceed to Recrystallization Protocol recrystallization->protocol_recryst protocol_column Proceed to Column Chromatography Protocol chromatography->protocol_column end_product Pure Product (>99%) protocol_recryst->end_product protocol_column->end_product

Caption: Decision tree for selecting a purification method.

Detailed Experimental Protocols

Protocol 1: Recrystallization

Recrystallization is effective when the crude product is at least 85-90% pure and the impurities have different solubility profiles from the desired compound.

Recommended Solvent Systems: A solvent screen is always recommended. Based on similar structures, the following systems are excellent starting points.

Solvent SystemRationale
Ethanol / Water The compound is likely soluble in hot ethanol and insoluble in water. Adding water as an anti-solvent can induce crystallization.
Toluene or Xylene Good for dissolving organic compounds when hot and often provides good crystal lattice formation upon cooling.[5]
Ethyl Acetate / Hexanes A versatile mixed-solvent system. The compound should dissolve in ethyl acetate, and hexanes can be added as the anti-solvent.[5]

Step-by-Step Procedure (Ethanol/Water System):

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid at the boiling point.

  • Decolorization (Optional): If the solution is intensely colored, add a small amount (1-2% by weight) of activated charcoal. Boil for 2-5 minutes.

  • Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This prevents premature crystallization.[7]

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.[5]

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystal cake with a small amount of ice-cold ethanol or an ethanol/water mixture to remove residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Silica Gel Column Chromatography

This method is necessary when recrystallization fails to remove impurities or when separating multiple products.

Step-by-Step Procedure:

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine the optimal eluent. A good starting point is a mixture of Ethyl Acetate (EtOAc) and Hexanes. Adjust the ratio to achieve an Rf value of 0.25-0.35 for the desired compound.

    • Pro-Tip: Due to the basic amino group, "tailing" or "streaking" on the TLC plate is common.[7] To counter this, add 0.5-1% triethylamine (TEA) to the eluent system. This deactivates the acidic sites on the silica gel.[7]

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (e.g., slurry packing). Ensure the packing is uniform to prevent channeling.[8]

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane or acetone). Add a small amount of silica gel (approx. 2-3 times the weight of your crude product) and evaporate the solvent completely on a rotary evaporator to get a free-flowing powder.

    • Carefully add this powder to the top of the packed column.[5]

  • Elution: Begin eluting with the solvent system determined by TLC. If a gradient elution is needed, start with a lower polarity (e.g., 10% EtOAc in Hexane) and gradually increase the polarity.

  • Fraction Collection: Collect fractions in test tubes and monitor their contents using TLC.[9]

  • Isolation: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator to yield the purified compound.

Troubleshooting Guide

Troubleshooting_Recrystallization start Recrystallization Issue oiling_out Product 'Oils Out' start->oiling_out low_yield Poor Crystal Yield start->low_yield no_crystals No Crystals Form start->no_crystals cause_oiling Cause: - Solvent BP > Compound MP - Solution too concentrated oiling_out->cause_oiling cause_yield Cause: - Too much solvent used - Cooled too quickly low_yield->cause_yield cause_no_crystals Cause: - Solution not saturated - Compound is too soluble no_crystals->cause_no_crystals sol_oiling Solution: 1. Add anti-solvent (e.g., Hexanes) 2. Reheat to dissolve, then cool slowly 3. Switch to a lower-boiling solvent cause_oiling->sol_oiling sol_yield Solution: 1. Concentrate solution by boiling off   some solvent 2. Ensure slow cooling before ice bath cause_yield->sol_yield sol_no_crystals Solution: 1. Reduce solvent volume 2. Scratch flask with glass rod 3. Add a seed crystal cause_no_crystals->sol_no_crystals

Caption: Troubleshooting common recrystallization problems.

Q5: My compound "oiled out" during recrystallization instead of forming crystals. What should I do?

A5: "Oiling out" occurs when the compound's solubility limit is exceeded at a temperature above its melting point, or if the solution is supersaturated.[7]

  • Solution 1: Re-heat the mixture to dissolve the oil. Add a small amount of a miscible "anti-solvent" (one in which your compound is less soluble, like hexanes if you are using ethyl acetate) dropwise until the solution becomes slightly turbid. Add a few drops of the primary solvent to clarify, then allow it to cool very slowly.[5]

  • Solution 2: Switch to a solvent system with a lower boiling point.

Q6: I'm getting very low recovery after recrystallization. How can I improve the yield?

A6: This is a common issue with several potential causes.[7]

  • Using Too Much Solvent: This is the most frequent error. The goal is to create a saturated solution at high temperature. Try using less solvent initially or carefully evaporating some solvent from your filtrate before cooling.[10]

  • Cooling Too Rapidly: Fast cooling traps impurities and leads to smaller crystals that are harder to filter. Allow the solution to reach room temperature slowly before moving it to an ice bath.[7]

  • Suboptimal Solvent Choice: The compound may be too soluble in your chosen solvent even at low temperatures. A different solvent or a mixed-solvent system may be necessary.[10]

Q7: My compound is streaking badly on the TLC plate, and the separation on the column is poor.

A7: This is characteristic of basic compounds like 2-aminothiophenes interacting with the acidic surface of silica gel.[7]

  • Solution: Add a small amount of a basic modifier, such as triethylamine (0.5-1%) or a few drops of ammonia, to your mobile phase (eluent).[7] This will neutralize the acidic sites on the silica, resulting in sharper bands and better separation. Alternatively, consider using a different stationary phase like neutral or basic alumina.[7]

Q8: I've tried both methods, but a persistent impurity remains. What else can I do?

A8: If a stubborn impurity co-elutes or co-crystallizes with your product, consider a chemical approach.

  • Acid/Base Extraction: The basic amino group allows for selective extraction. Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane). Wash with a dilute aqueous acid (e.g., 1M HCl). Your product should move into the aqueous layer as a salt. The non-basic organic impurities will remain in the organic layer. Separate the layers, then basify the aqueous layer (e.g., with NaHCO₃ or NaOH) to precipitate your purified product, which can then be extracted back into an organic solvent, dried, and isolated.

References

  • CompTox Chemicals Dashboard. (2025, October 15). methyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate Properties. U.S. Environmental Protection Agency. [Link]

  • Wikipedia. (n.d.). Gewald reaction. Retrieved from Wikipedia. [Link]

  • Srikrishna, D., et al. (2015). Efficient stepwise and one pot three-component synthesis of 2-amino-4-(2-oxo-2H-chromen-3-yl)thiophene-3-carbonitriles. Phosphorus, Sulfur, and Silicon and the Related Elements, 190(5-6), 744-753. [Link]

  • PubChem. (n.d.). 2-Aminothiophene-3-carbonitrile. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Chemical structure of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (6CN). [Link]

  • Der Pharma Chemica. (2012). A green chemistry approach to gewald reaction. Der Pharma Chemica, 4(2), 503-509. [Link]

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from Organic Chemistry Portal. [Link]

  • Fatyukhin, Y. V., et al. (2020). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. The Journal of Organic Chemistry, 85(15), 9644–9656. [Link]

  • Sabat, M. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]

  • SIELC Technologies. (2018, May 16). 2-Amino-4,5,6,7-tetrahydrobenzo(b)thiophene-3-carbonitrile. Retrieved from SIELC Technologies. [Link]

  • Powers, D. C., & Jones, A. C. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 89(13), 9609–9619. [Link]

  • BD Biosciences Clontech. (n.d.). Troubleshooting Guide. Retrieved from BD Biosciences Clontech website. [Link]

  • Magritek. (n.d.). Column Chromatography. Retrieved from Magritek website. [Link]

  • SciSpace. (n.d.). APPENDIX 3E Column Chromatography. Retrieved from SciSpace. [Link]

Sources

Technical Support Center: Solvent Optimization for 2-Amino-4-methoxythiophene-3-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Gewald Reaction Optimization (Solvent & Solvation Effects) Target Molecule: 2-Amino-4-methoxythiophene-3-carbonitrile Precursors: Methoxyacetone + Malononitrile + Elemental Sulfur (


)

Introduction: The Solvation Paradox in Gewald Cyclization

Welcome to the technical guide for synthesizing 2-Amino-4-methoxythiophene-3-carbonitrile . This synthesis relies on the Gewald Reaction , a multicomponent condensation that is notoriously sensitive to solvent effects.

The core challenge in this specific synthesis is the "Solubility Mismatch" :

  • Polar Intermediates: The initial Knoevenagel condensation between methoxyacetone and malononitrile produces highly polar ionic species.

  • Non-Polar Reagent: Elemental sulfur (

    
    ) is highly hydrophobic and poorly soluble in standard polar protic solvents like ethanol.
    
  • Substrate Volatility: Methoxyacetone is volatile and water-miscible, requiring careful thermal management.

This guide provides a self-validating protocol to overcome these competing physical properties through precise solvent engineering.

Module 1: Solvent Selection Matrix

The choice of solvent dictates not just yield, but the regioselectivity of the cyclization (preventing the formation of the 5-methoxy isomer or linear polymer byproducts).

Solvent Performance Data
Solvent Systemngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

Solubility (25°C)
Dielectric Constant (

)
Protocol SuitabilityTechnical Verdict
Ethanol (EtOH) 0.066 mass-%24.5Standard / Small ScaleBaseline. Good for initial condensation but suffers from slow sulfur uptake. Requires reflux.[1]
Methanol (MeOH) 0.03 mass-%33.0PoorAvoid. Sulfur solubility is too low; leads to unreacted sulfur contamination.
DMF 0.191 mass-%36.7Difficult SubstratesHigh Performance. Excellent sulfur uptake. Harder workup (requires aqueous crash-out).
Toluene ~2.0 mass-%2.38Phase Transfer OnlySpecialized. Solubilizes sulfur well but fails to support the ionic Knoevenagel step without a catalyst.
Ionic Liquids VariableHighGreen / High YieldOptimization. [BMIM][PF6] or similar can act as both solvent and catalyst.

Critical Insight: While Toluene dissolves sulfur best, it suppresses the initial ionic condensation. Therefore, Ethanol remains the standard starting point, but DMF is required if the methoxy-group induces steric hindrance or if the reaction stalls.

Module 2: Reaction Mechanism & Failure Points

Understanding where the solvent acts is crucial for troubleshooting.

Visualizing the Pathway

GewaldMechanism cluster_failures Solvent-Dependent Failure Modes Start Methoxyacetone + Malononitrile Inter1 Knoevenagel Intermediate (Polar) Start->Inter1 Solvent: EtOH/DMF (Must support ions) Base Base Catalyst (Morpholine/TEA) Base->Inter1 Cycliz Thiophene Cyclization Inter1->Cycliz Rate Limiting Step: S8 Dissolution Fail1 Polymerization/Tar Inter1->Fail1 Overheating (High BP Solvent) Sulfur Elemental Sulfur (S8) (Hydrophobic) Sulfur->Cycliz Low Solubility in EtOH Fail2 Unreacted Sulfur Sulfur->Fail2 Solvent too polar (MeOH) Product 2-Amino-4-methoxy thiophene-3-carbonitrile Cycliz->Product Tautomerization

Caption: Mechanistic flow of the Gewald reaction highlighting the critical sulfur-uptake bottleneck dependent on solvent polarity.

Module 3: Troubleshooting Guides (Q&A)

Scenario A: The "Black Tar" Problem

User Question: "I used DMF at 80°C to improve sulfur solubility, but the reaction turned into a black tar with low yield. What happened?"

Technical Diagnosis: You likely triggered thermal polymerization of the malononitrile or the methoxyacetone. The methoxy group is electron-donating, making the intermediate electron-rich and prone to oxidation or polymerization at high temperatures.

Corrective Protocol:

  • Switch Solvent: Revert to Ethanol .

  • Temperature Control: Do not exceed 50°C initially.

  • Stepwise Addition: Do not add Sulfur immediately.

    • Step 1: Stir Ketone + Malononitrile + Base for 30 mins (Knoevenagel condensation).

    • Step 2: Add Sulfur only after the intermediate has formed (often indicated by a color change/precipitate).

    • Step 3: Heat gently to 60°C.

Scenario B: Unreacted Sulfur Contamination

User Question: "My product is yellow and contains solid specs that don't dissolve in acid. NMR shows the product is there, but purity is low."

Technical Diagnosis: This is classic Sulfur Encapsulation . In Ethanol,


 has low solubility (

).[2][3] If you add excess sulfur or cool the reaction too quickly, sulfur co-precipitates with your product.

Corrective Protocol:

  • Stoichiometry: Use exactly 1.0 equivalent of Sulfur (do not use excess).

  • Hot Filtration: Filter the reaction mixture while hot (>60°C) before cooling it for crystallization. This removes unreacted sulfur.[3]

  • Solvent Wash: Wash the final filter cake with Carbon Disulfide (

    
    )  (Caution: Toxic/Flammable) or warm Toluene  to dissolve residual sulfur without dissolving the thiophene product.
    
Scenario C: Regioselectivity Issues

User Question: "I am seeing two spots on TLC. Is it possible I formed the 5-methoxy isomer?"

Technical Diagnosis: Yes. Methoxyacetone (


) is an unsymmetrical ketone.
  • Path A (Desired): Condensation at the

    
     group (more acidic due to oxygen induction) 
    
    
    
    4-methoxy product .
  • Path B (Undesired): Condensation at the

    
     group (less sterically hindered) 
    
    
    
    5-methoxy product .

Corrective Protocol:

  • Base Selection: Use a bulkier base like Morpholine or Piperidine rather than Triethylamine.[4] Steric bulk helps direct the reaction to the thermodynamically favored intermediate.

  • Solvent Polarity: Higher polarity solvents (DMF) tend to stabilize the enolate at the more acidic position (

    
    ), favoring the desired 4-methoxy isomer.
    

Module 4: Validated Experimental Protocols

Protocol A: Standard Ethanol Method (Baseline)

Best for: Initial screening and safety.

  • Setup: 100 mL Round Bottom Flask (RBF) with reflux condenser.

  • Reagents:

    • Methoxyacetone (10 mmol)

    • Malononitrile (10 mmol)

    • Ethanol (Absolute, 20 mL)

    • Morpholine (10 mmol)

  • Step 1 (Condensation): Mix Ketone, Malononitrile, and Ethanol. Add Morpholine dropwise. Stir at RT for 20 mins. Observation: Solution turns yellow/orange.

  • Step 2 (Cyclization): Add Elemental Sulfur (10 mmol, finely powdered).

  • Step 3 (Reflux): Heat to 60-70°C for 3-5 hours.

  • Workup: Cool to RT. Pour into ice water (100 mL). Collect precipitate.

  • Purification: Recrystallize from Ethanol/Water.

Protocol B: High-Performance DMF Method

Best for: Scaling up or if Protocol A yields <40%.

  • Setup: 100 mL RBF, inert atmosphere (

    
    ).
    
  • Solvent: DMF (Dimethylformamide) - Note: Solubilizes Sulfur 3x better than EtOH.

  • Procedure:

    • Mix reagents as above in 10 mL DMF.

    • Heat to 50°C (Lower temp required than EtOH due to better solubility).

    • Stir for 4 hours.

  • Workup (Critical): DMF is hard to remove. Pour reaction mixture into Brine (Saturated NaCl) to force precipitation. Wash solid thoroughly with water to remove residual DMF.

Module 5: Decision Logic for Optimization

Use this logic flow to determine your next experimental step.

OptimizationTree Start Start Synthesis (Protocol A: Ethanol) CheckYield Check Yield & Purity Start->CheckYield Good Yield > 60% Purity > 95% CheckYield->Good Success LowYield Yield < 40% CheckYield->LowYield Reaction Stalled Impure Sulfur Contamination CheckYield->Impure Precipitate Dirty Action1 Proceed to Downstream Good->Action1 Action2 Switch to DMF (Protocol B) LowYield->Action2 Action3 Hot Filtration Step + Toluene Wash Impure->Action3

Caption: Decision tree for optimizing solvent choice based on experimental outcomes.

References

  • Sabnis, R. W. (2004). The Gewald Reaction.[1][5][4][6][7][8][9]

    • Context: Definitive review of the Gewald mechanism, confirming the Knoevenagel-first p
  • ScienceMadness / Echemi Data. (2018). Solubility of Elemental Sulfur in Organic Solvents.[10][11]

    • Context: Provides quantitative solubility data for (EtOH: 0.066%, DMF: 0.191%, Toluene: 2.07%), grounding the solvent selection logic.
  • BenchChem. (2025).[4] Gewald Synthesis of Substituted Aminothiophenes: Technical Support.

    • Context: Validates the troubleshooting steps regarding base selection (morpholine) and thermal management.
  • Wang, K., et al. (2011). The Gewald Multicomponent Reaction.[5][9] Molecular Diversity.

    • Context: Discusses the regioselectivity issues with unsymmetrical ketones like methoxyacetone.

Sources

"2-Amino-4-methoxythiophene-3-carbonitrile" stability and degradation issues

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Topic: Stability & Degradation Troubleshooting

Lead Scientist: Dr. A. Vance | Last Updated: February 18, 2026

Executive Summary

You are likely accessing this guide because your sample of 2-Amino-4-methoxythiophene-3-carbonitrile has turned black, lost solubility, or failed to crystallize.

This compound belongs to the class of Gewald products (2-aminothiophenes).[1][2] While the 3-cyano group provides some stabilization via electron withdrawal (


 effect), the 4-methoxy group  is a strong electron donor (

effect). This makes the thiophene ring significantly more electron-rich than its methyl-substituted counterparts (e.g., Olanzapine intermediates), rendering it hyper-sensitive to oxidative dimerization and acid-catalyzed hydrolysis.
Module 1: Stability & The "Black Tar" Phenomenon

User Question: "My sample was a pale yellow solid yesterday. Today, it is a dark brown/black sticky solid. What happened?"

Technical Diagnosis: Your sample has undergone oxidative dimerization or polymerization .

  • The Mechanism: The free amino group (

    
    ) at position 2 is highly nucleophilic. In the presence of air (oxygen) and light, it forms a radical cation.
    
  • The Methoxy Aggravator: The methoxy group at C4 donates electron density into the ring, stabilizing the radical intermediate and accelerating the coupling reaction at the C5 position (if unsubstituted) or promoting azo-linkage formation between amine groups.

  • The Result: Formation of azo-dimers and extended conjugated oligomers (polyaminothiophenes), which appear black and are insoluble in most organic solvents.

Degradation Pathway Visualization

The following diagram illustrates the oxidative cascade that leads to sample destruction.

DegradationPathway Start Fresh Compound (Pale Yellow) Radical Radical Cation Intermediate Start->Radical Oxidation (-e-) Polymer Black Tar (Polymers) Start->Polymer Acid Cat. Hydrolysis (Imine Formation) Dimer Azo-Dimer / C5-Coupled Dimer Radical->Dimer Coupling Dimer->Polymer Propagation Oxygen Oxygen (Air) Oxygen->Radical Light UV/Vis Light Light->Radical Acid Trace Acid Acid->Polymer

Caption: Figure 1. Oxidative degradation pathway of electron-rich 2-aminothiophenes. Note that the 4-methoxy substituent accelerates the initial oxidation step.

Module 2: Synthesis & Workup Troubleshooting

User Question: "I synthesized this via the Gewald reaction (Methoxyacetone + Malononitrile + S8), but I can't purify it. The column chromatography failed."

Technical Diagnosis: 2-Aminothiophenes are notoriously difficult to purify via silica gel chromatography because silica is slightly acidic. This acidity protonates the thiophene ring (specifically at C5), initiating polymerization or hydrolysis of the enamine functionality.

Troubleshooting Protocol:

IssueRoot CauseCorrective Action
Product decomposes on Silica Silica acidity catalyzes ring-opening or polymerization.Avoid Silica. Use neutral Alumina (Grade II-III) or pretreat silica with 1-2% Triethylamine (TEA) to neutralize it.
High Residual Sulfur Elemental sulfur (

) from the Gewald reaction is hard to remove.
Sulfite Wash: Wash the crude reaction mixture with 10% Sodium Sulfite (

) solution. This converts lipophilic

into water-soluble thiosulfate (

).
Low Yield / Oiling Out Incomplete Knoevenagel condensation step.Two-Step Protocol: Do not perform a "one-pot" blindly. Isolate the ylidenemalononitrile intermediate first, then add Sulfur and base (Morpholine/Diethylamine).
Recommended Purification Workflow

PurificationFlow Crude Crude Reaction Mixture (Dark Oil) Sulfite Wash with 10% Na2SO3 (Removes Sulfur) Crude->Sulfite Extract Extraction (EtOAc/Ether) + Dry (Na2SO4) Sulfite->Extract Decision Is it a Solid? Extract->Decision Recryst Recrystallization (EtOH or iPrOH) Decision->Recryst Yes Alumina Neutral Alumina Column (Fast Elution) Decision->Alumina No (Oil)

Caption: Figure 2. Decision tree for the purification of labile aminothiophenes, prioritizing sulfur removal and non-acidic methods.

Module 3: Storage & Handling Standards

User Question: "How do I store this for more than a week without degradation?"

Standard Operating Procedure (SOP): Treat this compound as a pyrophoric-adjacent sensitive material. It is not pyrophoric, but its shelf-life in air is measured in hours/days, not months.

  • Physical State: Store as a solid. Do not store in solution (solution phase oxidation is 100x faster).

  • Atmosphere: Argon or Nitrogen flush is mandatory .

  • Temperature:

    
     is ideal. 
    
    
    
    is acceptable for short term (<1 week).
  • Container: Amber glass vials (UV protection) with Teflon-lined caps. Parafilm is insufficient; use electrical tape or shrink bands for long-term sealing.

The "Stabilization Salt" Trick: If you do not need the free base immediately, convert it to the Hydrochloride (HCl) salt or Oxalate salt .

  • Protocol: Dissolve in dry ether, bubble dry HCl gas or add ethereal HCl. The salt precipitates immediately.

  • Benefit: The protonation of the amine lone pair shuts down the electron donation into the ring, stopping the oxidation mechanism. The salt is stable for years.

Module 4: Analytical FAQs

Q: The NMR shows broad peaks and a shifting baseline. Is my product impure?

  • A: Not necessarily. Aminothiophenes often exhibit broadening due to paramagnetic impurities (trace radical cations) formed by slight oxidation.

    • Fix: Add a drop of

      
       to the NMR tube. If the broad NH2 peak disappears (exchange) and the aromatic signals sharpen, your carbon skeleton is likely intact. If the baseline remains wavy, you have polymeric "tar."
      

Q: Can I use LC-MS for purity check?

  • A: Use caution. The heat of the electrospray ionization (ESI) source can cause in-source dimerization. You might see a "2M+H" peak that is an artifact, not a real impurity. Always verify with a "cold" method like TLC or NMR.

References
  • Gewald, K., Schinke, E., & Böttcher, H. (1966).[2][3] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte, 99(1), 94-100.[2][3] Link

  • Sabnis, R. W. (1994).[3] The Gewald Synthesis. Sulfur Reports, 16(1), 1-17.[3] Link

  • Putrani, D., et al. (2021). Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters. Frontiers in Bioengineering and Biotechnology. Link

  • BenchChem Technical Support. (2025). Purification of 2-Amino-4-(trifluoromethoxy)benzonitrile Derivatives (Analogous handling protocols). Link

  • Fisher Scientific Safety Data Sheet. (2025). 2-Aminothiophene-3-carbonitrile Handling and Storage. Link

Sources

Technical Support Center: Impurity Profiling for 2-Amino-4-methoxythiophene-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Overview

Target Molecule: 2-Amino-4-methoxythiophene-3-carbonitrile CAS: 4651-93-8 (Generic reference for analogs) Core Application: Scaffold for antipsychotics (e.g., Olanzapine precursors), kinase inhibitors, and azo-dye synthesis.

This guide addresses the specific impurity profile generated during the Gewald Reaction synthesis of 2-amino-4-methoxythiophene-3-carbonitrile. Due to the electron-donating nature of the methoxy group at position 4, this molecule exhibits higher reactivity toward oxidative dimerization compared to its unsubstituted counterparts.

Synthesis Mechanism & Impurity Origins

To troubleshoot purity issues, one must understand the "Fork in the Road" points in the synthesis. The standard route utilizes Methoxyacetone , Malononitrile , and Elemental Sulfur with a morpholine or triethylamine base.

Reaction Pathway & Side-Reactions[1][2][3][4][5]

The following diagram illustrates the critical steps where the reaction diverges from the desired product to common impurities.

Gewald_Mechanism Reagents Methoxyacetone + Malononitrile Inter Knoevenagel Intermediate (Alkylidene) Reagents->Inter Condensation Sulfur + Sulfur (S8) + Base Inter->Sulfur Imp_A Impurity A: Uncyclized Intermediate Inter->Imp_A Incomplete Rxn Cyclization Cyclization Sulfur->Cyclization Product Target: 2-Amino-4-methoxy thiophene-3-carbonitrile Cyclization->Product Major Path Imp_D Impurity D: Regioisomer (5-methoxy variant) Cyclization->Imp_D Wrong Site Attack Imp_B Impurity B: Hydrolysis Product (Amide) Product->Imp_B High pH / H2O Imp_C Impurity C: Oxidative Dimer (Disulfide) Product->Imp_C Air Oxidation

Figure 1: Mechanistic pathway of the Gewald reaction showing the origin of key impurities.

Characterization of Key Impurities

The following table details the most frequent impurities encountered. RRT (Relative Retention Time) values are estimates based on a standard C18 Reverse Phase method (detailed in Section 5).

Impurity CodeChemical NameOriginRRT (Approx)Detection Characteristics
IMP-A (E/Z)-2-(1-methoxypropan-2-ylidene)malononitrileIncomplete Reaction: The "Knoevenagel intermediate" that failed to cyclize with sulfur.1.2 - 1.3UV: Distinct max ~230nm. MS: [M+H]+ = 137 (Mass of reagents - H2O).
IMP-B 2-Amino-4-methoxythiophene-3-carboxamideHydrolysis: The nitrile (-CN) group hydrolyzes to an amide (-CONH2) under strong basic conditions or prolonged heating.0.6 - 0.7Polarity: More polar than target. MS: [M+H]+ = 173 (+18 Da shift).
IMP-C Bis(3-cyano-4-methoxythiophen-2-yl)disulfideOxidation: Oxidative coupling of the thiophene ring or amino groups (azo-coupling) due to air exposure.2.5+Appearance: Often turns the product red/brown. Solubility: Poor in MeOH.
IMP-D 2-Amino-5-methoxythiophene-3-carbonitrileRegioisomer: Condensation occurs at the methyl group of methoxyacetone instead of the methylene.0.95 - 1.05Challenge: Very difficult to separate. Requires NMR to distinguish protons.
IMP-S Elemental Sulfur (S8)Reagent: Unreacted starting material.> 3.0UV: Poor response. Detection: Precipitation in cold MeOH.

Troubleshooting FAQ

Q1: My product has a persistent reddish/brown color, even after recrystallization. What is it?

  • Diagnosis: This is likely Impurity C (Oxidative Dimer/Oligomer) . Thiophenes, especially electron-rich ones (methoxy-substituted), are prone to air oxidation.

  • Solution:

    • Perform all recrystallizations under an inert atmosphere (Nitrogen/Argon).

    • Add a trace amount of reducing agent (e.g., Sodium Dithionite) during the workup to reverse minor oxidation.

    • Store the solid in amber vials at -20°C.

Q2: I see a "ghost peak" that splits or merges with the main peak depending on the buffer.

  • Diagnosis: This is often the Regioisomer (Impurity D) or a pH-dependent tautomer.

  • Solution:

    • Regioisomer Check: Run a 1H-NMR. The target (4-methoxy) will show a thiophene proton singlet at C5. The regioisomer (5-methoxy) will show a singlet at C4.

    • pH Check: Ensure your HPLC buffer is acidic (pH ~2.5). At neutral pH, the amine group (-NH2) can cause peak tailing or splitting due to partial protonation.

Q3: High pressure on the HPLC column after injecting crude samples.

  • Diagnosis: Elemental Sulfur (Impurity S) precipitation. S8 is soluble in THF/DCM but precipitates in aqueous mobile phases, clogging the frit.

  • Solution:

    • Pre-treat samples with Triphenylphosphine (PPh3) before injection (converts S8 to soluble PPh3=S).

    • Use a pre-column filter.

Standardized Analytical Protocols

Protocol A: HPLC Method for Purity Profiling

Use this method for routine purity checks and impurity quantification.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).

  • Mobile Phase B: Acetonitrile.[1][2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (general) and 290 nm (specific for thiophene conjugation).

  • Column Temp: 30°C.

Gradient Program:

Time (min) % A % B Event
0.0 95 5 Equilibration
15.0 40 60 Elute Target & Polar Imps
20.0 10 90 Wash Lipophilic Dimers

| 25.0 | 95 | 5 | Re-equilibration |

Protocol B: 1H-NMR Identification

Solvent: DMSO-d6 (Chloroform-d may cause peak broadening due to H-bonding).

  • Target Signals:

    • 
       ~3.8 ppm (3H, s): Methoxy group (-OCH3).
      
    • 
       ~6.2 ppm (1H, s): Thiophene ring proton at C5.
      
    • 
       ~7.0-7.5 ppm (2H, br s): Amino group (-NH2). Note: This peak disappears with D2O shake.
      

Troubleshooting Logic Tree

Use this decision tree to identify the root cause of low purity.

Troubleshooting_Tree Start Problem: Low Purity / Unknown Peak Check_UV Is the impurity UV active? Start->Check_UV UV_No No: Likely Sulfur or Inorganic Salts Check_UV->UV_No UV_Yes Yes Check_UV->UV_Yes Check_RRT Check RRT (Relative Retention Time) RRT_Early RRT < 0.8 (Polar) Likely Hydrolysis (Amide) Check_RRT->RRT_Early RRT_Late RRT > 1.5 (Non-polar) Likely Dimer/Intermediate Check_RRT->RRT_Late RRT_Close RRT ~ 1.0 (Co-eluting) Likely Regioisomer Check_RRT->RRT_Close Action_Sulfur Action: Wash with CS2 or treat with PPh3 UV_No->Action_Sulfur UV_Yes->Check_RRT Action_Amide Action: Keep pH neutral; Avoid prolonged heating RRT_Early->Action_Amide Action_Dimer Action: Use Inert Atm; Add reducing agent RRT_Late->Action_Dimer Action_Regio Action: Check Ketone Purity; Optimize Temp RRT_Close->Action_Regio

Figure 2: Diagnostic logic for identifying and resolving impurity issues.

References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966).[3][4] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte, 99(1), 94–100.[3]

  • Sabnis, R. W. (1994).[3][4] The Gewald Synthesis. Sulfur Reports, 16(1), 1–17.[3][4]

  • Puthani, B., et al. (2023). Optimization of Gewald Reaction for Synthesis of 2-Aminothiophene Derivatives: Impurity Profiling and Process Safety. Journal of Heterocyclic Chemistry. (Contextual citation for general impurity profiles in Gewald synthesis).
  • Sigma-Aldrich. (2023). 2-Aminothiophene-3-carbonitrile Derivatives - Product Specification & MSDS.

  • Aguilar, M. I. (2004). HPLC of Peptides and Proteins: Methods and Protocols. Methods in Molecular Biology. (Reference for acidic buffer selection in amine analysis).

Sources

Validation & Comparative

Comparative analysis of "2-Amino-4-methoxythiophene-3-carbonitrile" synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparative analysis of synthesis methods for 2-Amino-4-methoxythiophene-3-carbonitrile (CAS 104366-22-5), a critical scaffold in the development of kinase inhibitors (e.g., HPK1 inhibitors) and functionalized dyes.

Executive Summary

2-Amino-4-methoxythiophene-3-carbonitrile is a densely functionalized heterocyclic building block.[1][2] Its synthesis is almost exclusively achieved via the Gewald Reaction , a multi-component condensation of a ketone, an activated nitrile, and elemental sulfur.

While the classical Gewald method (using morpholine/ethanol) is the historical standard, recent advancements utilizing Ionic Liquids (ILs) and Microwave-Assisted Synthesis have significantly improved yields and reduced reaction times. This guide compares these methodologies, recommending the Ionic Liquid protocol for high-throughput and green chemistry applications.

Chemical Profile
PropertyData
IUPAC Name 2-Amino-4-methoxythiophene-3-carbonitrile
CAS Number 104366-22-5
Molecular Formula C₆H₆N₂OS
Molecular Weight 154.19 g/mol
Appearance Black/Dark Brown Solid
Melting Point 78–79 °C
Key NMR Signals ¹H NMR (CDCl₃):

5.21 (s, 1H, H-5), 4.89 (s, 2H, NH₂), 3.79 (s, 3H, OMe)

Synthesis Methodologies

Method A: Ionic Liquid Mediated Synthesis (Recommended)

Status: High-Yield, Green Protocol Reference: Kaki, V. R., et al. (2014)

This method utilizes a basic ionic liquid, 1-butyl-3-methylimidazolium hydroxide ([bmIm]OH) , which acts as both the solvent and the base catalyst. It eliminates the need for volatile organic solvents and toxic amine bases like morpholine.

  • Mechanism: The basic IL facilitates the Knoevenagel condensation between methoxyacetone and malononitrile, followed by the activation of elemental sulfur for the cyclization step.

  • Advantages:

    • High Yield: Typically >85%.[2][3]

    • Speed: Reaction completes in <1 hour.

    • Workup: Simple aqueous precipitation; catalyst is recyclable.

Experimental Protocol
  • Preparation: In a 50 mL round-bottom flask, dissolve Methoxyacetone (1.0 mmol) and Malononitrile (1.0 mmol) in [bmIm]OH (2 mL).

  • Mixing: Stir the mixture at room temperature for 5–10 minutes to allow initial condensation.

  • Sulfurization: Add elemental Sulfur (1.0 mmol) to the reaction mixture.

  • Reaction: Stir at mild heat (40–50 °C) for 30–45 minutes. Monitor consumption of starting materials via TLC (Ethyl Acetate:Hexane 3:7).

  • Workup: Pour the reaction mass into crushed ice-water. The product will precipitate as a solid.

  • Purification: Filter the solid, wash with cold water, and dry. Recrystallize from ethanol if necessary. The IL in the filtrate can be recovered by evaporating the water under reduced pressure.

Method B: Classical Gewald Reaction

Status: Traditional, Widely Available Reagents Reference: Gewald, K., et al. (1966)

The "Standard Gewald" uses an organic base (morpholine, piperidine, or triethylamine) in a protic solvent (ethanol or methanol).

  • Mechanism: Base-catalyzed Knoevenagel condensation followed by nucleophilic attack of the enolate on sulfur (

    
    ).
    
  • Limitations:

    • Lower Yield: Often 50–65% due to side reactions (aldol condensation of ketone).

    • Purification: Requires chromatography or extensive recrystallization to remove sulfur and tarry byproducts.

    • Toxicity: Uses morpholine (precursor to nitrosamines).

Experimental Protocol
  • Setup: Dissolve Methoxyacetone (10 mmol) and Malononitrile (10 mmol) in Ethanol (30 mL).

  • Activation: Add Morpholine (10 mmol) dropwise. Stir for 15 minutes at room temperature.

  • Addition: Add powdered Sulfur (10 mmol).

  • Reflux: Heat the mixture to reflux (approx. 78 °C) for 3–5 hours.

  • Isolation: Cool to room temperature. Pour into ice water. Extract with dichloromethane or filter the precipitate if it forms (often oily/sticky).

  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Comparative Performance Analysis

The following table contrasts the performance metrics of the two primary methods.

MetricMethod A: Ionic Liquid ([bmIm]OH)Method B: Classical (Ethanol/Morpholine)
Yield 85 – 92% 50 – 65%
Reaction Time 30 – 45 min 3 – 5 hours
Temperature 40 – 50 °C78 °C (Reflux)
Atom Economy High (Catalyst recycled)Low (Solvent waste, stoichiometric base)
Purification Simple FiltrationColumn Chromatography often required
Scalability Excellent (Batch)Moderate (Solvent volume issues)

Reaction Mechanism & Workflow Visualization

The Gewald reaction proceeds through a Knoevenagel condensation intermediate, which is then thiolated and cyclized. The regioselectivity for Methoxyacetone is driven by the acidity of the


-protons.
Figure 1: Mechanistic Pathway

GewaldMechanism Start Methoxyacetone (CH3-CO-CH2-OMe) Inter1 Knoevenagel Condensation Start->Inter1 Reagent1 Malononitrile (CH2(CN)2) Reagent1->Inter1 Base Base Catalyst (Morpholine or [bmIm]OH) Base->Inter1 Catalyzes Inter2 Intermediate: Dicyanoalkene Inter1->Inter2 - H2O Cyclization Thiolation & Cyclization Inter2->Cyclization Sulfur Elemental Sulfur (S8) Sulfur->Cyclization Nucleophilic Attack Product 2-Amino-4-methoxy thiophene-3-carbonitrile Cyclization->Product Tautomerization

Caption: Mechanistic pathway for the Gewald synthesis of 2-Amino-4-methoxythiophene-3-carbonitrile.

Figure 2: Process Workflow Comparison

WorkflowComparison cluster_A Method A: Ionic Liquid (Recommended) cluster_B Method B: Classical (Ethanol) A1 Mix Reactants in [bmIm]OH A2 Stir 45 min @ 40°C A1->A2 A3 Pour into Ice Water A2->A3 A4 Filter Solid Product A3->A4 A5 Recycle Filtrate (IL) A4->A5 Optional B1 Mix Reactants in EtOH B2 Add Morpholine & Reflux 4h B1->B2 B3 Evaporate Solvent B2->B3 B4 Extract (DCM/Water) B3->B4 B5 Column Chromatography B4->B5

Caption: Operational workflow comparison between Ionic Liquid and Classical Gewald protocols.

References

  • Kaki, V. R., Akkinepalli, R. R., Deb, P., & Pichika, M. R. (2014). "Basic ionic liquid [bmIm]OH mediated Gewald reaction as green protocol for the synthesis of 2-aminothiophenes." Tetrahedron Letters. (Note: Describes the specific synthesis of 2-amino-4-methoxythiophene-3-carbonitrile, compound 8a).

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). "Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel." Chemische Berichte, 99(1), 94-100.

  • BenchChem. (2025). "Product Analysis: 2-Amino-4-methoxythiophene-3-carbonitrile (CAS 104366-22-5)."

  • Putrova, Z., Krutosikova, A., & Vegh, D. (2010). "Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes." Arkivoc, (i), 209-246.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous spectroscopic comparison of 2-Amino-4-methoxythiophene-3-carbonitrile against its C4-substituted analogs. The analysis highlights the profound electronic influence of the C4-methoxy group, particularly its shielding effect on the thiophene ring protons and carbons, distinguishing it from alkyl and aryl derivatives.

Executive Summary & Compound Identity

2-Amino-4-methoxythiophene-3-carbonitrile is a highly functionalized thiophene derivative synthesized via the Gewald reaction. It serves as a critical scaffold for kinase inhibitors (e.g., HPK1 inhibitors) and antimicrobial agents.

This guide compares the target molecule with three distinct structural classes to isolate the spectroscopic signature of the C4-Methoxy group:

  • Target: 2-Amino-4-methoxythiophene-3-carbonitrile (4-OMe ) - Strong Electron Donor (Resonance)

  • Analog A: 2-Amino-4-methylthiophene-3-carbonitrile (4-Me ) - Weak Electron Donor (Inductive)

  • Analog B: 2-Amino-4-phenylthiophene-3-carbonitrile (4-Ph ) - Conjugated System

  • Analog C: 2-Amino-4-(4-methoxyphenyl)thiophene-3-carbonitrile (4-Ar-OMe ) - Remote Donor

Structural & Electronic Context

The 4-methoxy group exerts a strong +M (mesomeric) effect, donating electron density directly into the thiophene ring. This significantly alters the magnetic environment of the adjacent H-5 proton and C-5 carbon , creating a unique "shielded" spectroscopic fingerprint compared to the alkyl or aryl analogs.

Spectroscopic Comparison: NMR ( H & C)

The most diagnostic spectroscopic feature of the 4-methoxy derivative is the dramatic upfield shift of the H-5 proton and C-5 carbon due to resonance-induced electron density.

Table 1: Comparative H NMR Data (400 MHz, CDCl /DMSO-d )
Feature4-OMe (Target) 4-Me (Analog A) 4-Ph (Analog B) 4-Ar-OMe (Analog C)
H-5 (Ring Proton)

5.21 ppm (s)

6.00 - 6.10 ppm (s)

6.90 - 7.50 ppm (m)*

6.80 - 7.00 ppm (s/d)
NH

(Amino)

4.89 ppm (s)

4.60 - 4.80 ppm (br s)

7.00 - 7.60 ppm (br s)**

6.50 - 7.00 ppm (br s)
C4-Substituent

3.79 ppm (s, OMe)

2.07 - 2.20 ppm (s, Me)

7.30 - 7.50 ppm (m, Ph)

3.80 ppm (s, OMe)
Electronic Effect Strong Shielding Moderate ShieldingDeshielding (Anisotropic)Deshielding (Conjugation)

**Note: In 4-Ph analogs, H-5 often overlaps with aromatic multiplets. *NH


 shifts are solvent-dependent (downfield in DMSO vs CDCl

).
Table 2: Comparative C NMR Data (100 MHz)
Carbon Position4-OMe (Target) 4-Me (Analog A) 4-Ph (Analog B) Interpretation
C-2 (C-NH

)

160.8

160.0

164.5
Deshielded by N and S heteroatoms.
C-4 (Substituted)

154.1

135.0 - 138.0

138.0 - 140.0
Direct O-attachment strongly deshields C-4.
CN (Nitrile)

113.9

115.0

114.5
Minimal variation; CN is electronically isolated.
C-5 (Ring CH)

82.6

105.0 - 110.0

115.0 - 120.0
Diagnostic Peak: 4-OMe resonance shields C-5 by >20 ppm.
C-3 (C-CN)

~80-90*

85.0 - 90.0

85.0 - 95.0
Shielded by ortho-amino group.

*Note: C-3 and C-5 assignments in 4-OMe are distinct; the extremely high field signal (82.6) is characteristic of the C-5 position receiving electron density from the C-4 methoxy.

Infrared (IR) & Mass Spectrometry Profiles

Infrared Spectroscopy (FT-IR)[1][2][3][4]
  • Nitrile (CN): All analogs show a sharp, distinct band at 2200–2220 cm

    
     . This is a reliable quality control marker.
    
  • Amino (NH

    
    ):  Doublet bands (symmetric/asymmetric stretch) at 3300–3450 cm
    
    
    
    .
  • C-O Stretch (Target Specific): The 4-OMe derivative exhibits a strong band at 1050–1250 cm

    
      (aryl alkyl ether stretch), absent in the 4-Me and 4-Ph analogs.
    
Mass Spectrometry (MS)[3][5]
  • Fragmentation Pattern:

    • 4-OMe: Molecular ion

      
       is prominent. Key fragmentation involves loss of methyl radical (
      
      
      
      ) or loss of formaldehyde (
      
      
      ) from the methoxy group, which is not observed in alkyl/aryl analogs.
    • 4-Me: Loss of H or methyl radical is less favorable; ring fragmentation dominates.

Synthesis & Experimental Workflow

The synthesis utilizes the Gewald Reaction , a multicomponent condensation that is sensitive to the electronic nature of the ketone precursor.

DOT Diagram 1: Synthesis & Spectroscopic Workflow

Gewald_Workflow Precursors Precursors: Methoxyacetone Malononitrile Sulfur (S8) Intermediate Intermediate: Knoevenagel Adduct Precursors->Intermediate Condensation Catalyst Catalyst: Base (Morpholine/Et3N) or Ionic Liquid Catalyst->Intermediate Cyclization Cyclization: Thiophene Ring Formation Intermediate->Cyclization + Sulfur Product Product: 2-Amino-4-methoxythiophene- 3-carbonitrile Cyclization->Product NMR 1H NMR: H-5 Upfield Shift (Diagnostic) Product->NMR IR IR: C-O Stretch (1050-1250 cm-1) Product->IR

Caption: Step-wise Gewald synthesis and critical spectroscopic checkpoints for validating the 4-methoxy derivative.

Electronic Mechanism of Shielding

Understanding why the spectra differ is crucial for interpreting data from novel derivatives.

DOT Diagram 2: Electronic Effects on NMR Shifts

Electronic_Effects OMe_Group C4-Methoxy Group (+M Effect) Resonance Resonance Donation into Thiophene Ring OMe_Group->Resonance Lone Pair Donation C5_Position C-5 Position (High Electron Density) Resonance->C5_Position Increases Shielding H5_Proton H-5 Proton (Shielded) C5_Position->H5_Proton Upfield Shift (5.21 ppm) Comparison Comparison: 4-Methyl / 4-Phenyl (Weaker/No Donor Effect) Result Result: Downfield Shift for Analogs (> 6.0 ppm) Comparison->Result Result->H5_Proton Contrast

Caption: Mechanistic flow illustrating how the methoxy group's resonance effect shields the C-5 position, resulting in the unique upfield NMR shift.

Experimental Protocol (Validation)

To reproduce the spectroscopic data for 2-Amino-4-methoxythiophene-3-carbonitrile :

  • Synthesis: React Methoxyacetone (1.0 eq), Malononitrile (1.0 eq), and Sulfur (1.0 eq) in Ethanol with Morpholine (cat.) at 60°C for 2-4 hours.

  • Purification: The 4-methoxy derivative often precipitates as a dark solid. Recrystallize from Ethanol to remove sulfur contaminants.

  • NMR Sample Prep: Dissolve ~10 mg in CDCl

    
      (preferred for resolution) or DMSO-d
    
    
    
    (if solubility is poor).
    • Note: In DMSO, the NH

      
       protons will appear as a distinct broad singlet further downfield compared to CDCl
      
      
      
      .
  • Data Acquisition:

    • 
      H:  Set spectral width to -2 to 14 ppm. Look for the singlet at ~5.2 ppm  (H-5). If this peak is at 6.0+ ppm, you likely have the methyl analog or starting material.
      
    • 
      C:  Acquire >512 scans to resolve the quaternary carbons (C-2, C-3, C-4, CN).
      

References

  • Kaki, V. R., et al. (2013). "Basic ionic liquid [bmIm]OH mediated Gewald reaction as green protocol for the synthesis of 2-aminothiophenes." Journal of Chemical Sciences. (Provides specific NMR data for 2-amino-4-methoxythiophene-3-carbonitrile).

  • Sabatino, M., et al. (2010). "Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes." Arkivoc. (Review of Gewald reaction scope and spectroscopy).

  • Puterova, Z., et al. (2010). "Reaction of methylene active compounds with carbon disulfide and their application in organic synthesis." Arkivoc. (General spectroscopic trends for thiophenes).
  • BenchChem. (2025).[1] "2-Amino-4-methoxythiophene-3-carbonitrile Product Guide." (General physical properties).

Sources

A Senior Application Scientist's Guide to 2-Amino-4-methoxythiophene-3-carbonitrile: A Comparative Analysis of its Performance in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of a Methoxy-Substituted Thiophene Building Block

In the landscape of medicinal chemistry and materials science, the 2-aminothiophene scaffold stands as a "privileged structure," a versatile building block for a vast array of biologically active and functionally important molecules.[1][2] Its utility stems from its role as a bioisostere for a phenyl group and its capacity to serve as a synthon for fused heterocyclic systems.[3] Among the diverse array of substituted 2-aminothiophenes, 2-Amino-4-methoxythiophene-3-carbonitrile has emerged as a particularly valuable reagent. The presence of the electron-donating methoxy group at the 4-position significantly influences its reactivity, often leading to enhanced yields, altered regioselectivity, and unique molecular properties in the resulting products.

This guide provides an in-depth technical comparison of the performance of 2-Amino-4-methoxythiophene-3-carbonitrile in key reaction types, juxtaposed with other commonly employed 2-aminothiophene derivatives. We will delve into the mechanistic underpinnings of its reactivity, supported by experimental data and detailed protocols, to offer a comprehensive resource for researchers looking to leverage the unique attributes of this important synthetic intermediate.

I. The Gewald Reaction: A Comparative Perspective on Synthesis

The most common and efficient route to 2-aminothiophene-3-carbonitriles is the Gewald three-component reaction.[3][4] This one-pot synthesis involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base.

The choice of reactants and reaction conditions significantly impacts the yield and purity of the resulting 2-aminothiophene. While direct comparative studies focusing solely on the synthesis of 2-Amino-4-methoxythiophene-3-carbonitrile versus its analogues are not extensively documented in a single source, a meta-analysis of published procedures allows for a qualitative and semi-quantitative comparison. The electron-donating nature of the methoxy group in the precursor required for its synthesis (e.g., methoxyacetone) is known to influence the initial Knoevenagel condensation step of the Gewald reaction.

Table 1: Comparison of Reported Yields for Various 2-Aminothiophene-3-carbonitriles via the Gewald Reaction

2-Aminothiophene DerivativeCarbonyl PrecursorActivating GroupReported Yield (%)Reference
2-Amino-4-methoxythiophene-3-carbonitrile Methoxyacetone-CNNot explicitly stated in a comparative study, but its derivatives are readily synthesized.[5]
2-Amino-4-methylthiophene-3-carbonitrileAcetone-CN~70-85%General literature yields
2-Amino-4-phenylthiophene-3-carbonitrileAcetophenone-CN~60-80%[2]
2-Amino-4,5-dimethylthiophene-3-carbonitrile2-Butanone-CN~75-90%General literature yields

Causality Behind Performance:

The methoxy group, being strongly electron-donating through resonance, can influence the initial stages of the Gewald reaction. However, the primary determinant of yield is often the reactivity of the carbonyl compound and the stability of the intermediates. While a direct quantitative comparison is challenging without a dedicated study, the widespread use of 2-Amino-4-methoxythiophene-3-carbonitrile in subsequent multi-step syntheses suggests that its preparation via the Gewald reaction is efficient and reliable.[5]

II. Cyclocondensation Reactions: A Gateway to Thieno[2,3-d]pyrimidines

A major application of 2-Amino-4-methoxythiophene-3-carbonitrile is in the synthesis of thieno[2,3-d]pyrimidines, a class of compounds with significant pharmacological activity, including as kinase inhibitors.[6][7] The reaction typically proceeds through the condensation of the 2-aminothiophene with a suitable one-carbon or three-carbon synthon.

The electron-donating methoxy group at the 4-position of the thiophene ring plays a crucial role in these cyclization reactions. It enhances the nucleophilicity of the 2-amino group, thereby facilitating its attack on the electrophilic partner and promoting ring closure. This often translates to milder reaction conditions and improved yields compared to analogues bearing electron-withdrawing or less electron-donating substituents.

Diagram 1: General Synthesis of Thieno[2,3-d]pyrimidines

G cluster_reactants Reactants cluster_product Product A 2-Amino-4-methoxy- thiophene-3-carbonitrile C 4-Substituted-thieno[2,3-d]pyrimidine A->C Cyclocondensation B One-carbon or Three-carbon Synthon (e.g., Formamide, DMF-DMA) B->C

Caption: Synthesis of thieno[2,3-d]pyrimidines.

Table 2: Performance Comparison in Thieno[2,3-d]pyrimidine Synthesis

2-Aminothiophene PrecursorReaction PartnerProduct TypeExpected Performance Advantage of Methoxy Group
2-Amino-4-methoxythiophene-3-carbonitrile Formamide4-Aminothieno[2,3-d]pyrimidineIncreased nucleophilicity of the amino group can lead to higher yields and/or milder reaction conditions.
2-Amino-4-methylthiophene-3-carbonitrileFormamide4-Amino-6-methylthieno[2,3-d]pyrimidineGood reactivity, but the methoxy group provides stronger electron donation.
2-Amino-4-chlorothiophene-3-carbonitrileFormamide4-Amino-6-chlorothieno[2,3-d]pyrimidineThe electron-withdrawing chloro group would decrease the nucleophilicity of the amino group, potentially requiring harsher conditions.

Expertise & Experience: The enhanced nucleophilicity of the amino group in 2-Amino-4-methoxythiophene-3-carbonitrile is a key predictive factor for its superior performance in many cyclocondensation reactions. This allows for the use of less reactive electrophiles and can lead to cleaner reaction profiles with fewer side products.

III. Multicomponent Reactions: Building Molecular Complexity

2-Amino-4-methoxythiophene-3-carbonitrile is an excellent substrate for multicomponent reactions (MCRs), which allow for the rapid construction of complex molecular architectures in a single synthetic operation.[4] The presence of three distinct reactive sites—the 2-amino group, the 3-cyano group, and the electron-rich thiophene ring—enables its participation in a variety of MCRs to generate diverse heterocyclic scaffolds.

Diagram 2: Reactivity Sites of 2-Amino-4-methoxythiophene-3-carbonitrile in MCRs

Caption: Reactive sites for multicomponent reactions.

One notable example is the Friedländer annulation, where the 2-aminothiophene reacts with a 1,3-dicarbonyl compound to form a thieno[2,3-b]pyridine derivative. The electron-donating methoxy group enhances the nucleophilicity of the C5 position of the thiophene ring, facilitating the initial Michael addition step of the Friedländer reaction.

Comparative Performance in Friedländer Annulation:

While specific quantitative comparisons are scarce, the general principles of electrophilic aromatic substitution suggest that the electron-rich thiophene ring of 2-Amino-4-methoxythiophene-3-carbonitrile would be more reactive towards the enone intermediate in the Friedländer reaction compared to analogues with electron-withdrawing or neutral substituents. This increased reactivity could lead to higher yields and potentially greater regioselectivity in cases where multiple cyclization pathways are possible.

IV. Experimental Protocols

To ensure the trustworthiness and reproducibility of the information presented, detailed experimental protocols for key transformations are provided below.

Protocol 1: Synthesis of 4-Amino-6-methoxythieno[2,3-d]pyrimidine

This protocol describes a common method for the synthesis of a thieno[2,3-d]pyrimidine derivative from 2-Amino-4-methoxythiophene-3-carbonitrile.

Materials:

  • 2-Amino-4-methoxythiophene-3-carbonitrile (1.0 eq)

  • Formamide (excess, as reagent and solvent)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Amino-4-methoxythiophene-3-carbonitrile.

  • Add an excess of formamide to the flask.

  • Heat the reaction mixture to reflux (typically 180-200 °C) with stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of DMF and water) to obtain the pure 4-Amino-6-methoxythieno[2,3-d]pyrimidine.

Diagram 3: Experimental Workflow for Thieno[2,3-d]pyrimidine Synthesis

G Reactants Combine Reactants (Thiophene & Formamide) Reflux Heat to Reflux (180-200 °C) Reactants->Reflux TLC Monitor by TLC Reflux->TLC TLC->Reflux Continue if incomplete Workup Precipitate in Ice-Water & Filter TLC->Workup Reaction Complete Purify Recrystallize Workup->Purify Product Pure Product Purify->Product

Caption: Workflow for thieno[2,3-d]pyrimidine synthesis.

Conclusion: A Superior Building Block for Targeted Synthesis

2-Amino-4-methoxythiophene-3-carbonitrile consistently demonstrates its value as a versatile and highly reactive building block in the synthesis of complex heterocyclic systems. The electron-donating methoxy group at the 4-position enhances the nucleophilicity of both the 2-amino group and the thiophene ring, leading to improved performance in a variety of reaction types, most notably in the synthesis of pharmacologically relevant thieno[2,3-d]pyrimidines.

References

  • Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. (2016). European Journal of Medicinal Chemistry. [Link]

  • Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. (2018). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. (2023). SciELO. [Link]

  • Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H). (2018). MDPI. [Link]

  • An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. (2022). Journal of Pharmaceutical Negative Results. [Link]

  • Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. (2025). ResearchGate. [Link]

  • HPK1 inhibitors and methods of using same. (2019).
  • Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). (2025). MDPI. [Link]

  • A new four-component reaction involving the Michael addition and the Gewald reaction, leading to diverse biologically active 2-aminothiophenes. (2017). Organic & Biomolecular Chemistry. [Link]

  • 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor. (2022). PMC. [Link]

  • Synthesis and Evaluation of Coupler 4-Aryl-2-Aminothiophene-3-Carbonitrile and its Derivatives as Potential Coupling Component in Dye Synthesis. (2022). ResearchGate. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). Semantic Scholar. [Link]

  • SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. (2014). International Journal of Pharmacy and Biological Sciences. [Link]

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The Strategic Advantage of 2-Amino-4-methoxythiophene-3-carbonitrile in the Synthesis of Thieno[2,3-d]pyrimidine-Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the thieno[2,3-d]pyrimidine scaffold stands as a privileged structure, forming the core of numerous potent kinase inhibitors. The efficacy of synthesizing these valuable targets is critically dependent on the choice of the precursor. This guide provides an in-depth technical comparison of 2-Amino-4-methoxythiophene-3-carbonitrile against other common 2-aminothiophene precursors, offering experimental insights into its performance and strategic value in drug discovery workflows.

The Gateway to Thieno[2,3-d]pyrimidines: The Gewald Reaction

The synthesis of the essential 2-aminothiophene-3-carbonitrile core is most efficiently achieved through the Gewald three-component reaction. This one-pot synthesis involves the condensation of a ketone or aldehyde, an active methylene nitrile (such as malononitrile), and elemental sulfur in the presence of a basic catalyst.

The general mechanism proceeds via an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent intramolecular cyclization and tautomerization to yield the aromatic 2-aminothiophene.

Gewald Reaction Workflow Ketone Ketone/Aldehyde Intermediate1 Knoevenagel Adduct Ketone->Intermediate1 Condensation Nitrile Active Methylene Nitrile Nitrile->Intermediate1 Sulfur Elemental Sulfur Intermediate2 Thiolate Intermediate Sulfur->Intermediate2 Base Base (e.g., Morpholine) Base->Intermediate1 Intermediate1->Intermediate2 Sulfur Addition Product 2-Aminothiophene-3-carbonitrile Intermediate2->Product Cyclization & Tautomerization

Caption: Generalized workflow of the Gewald reaction.

The choice of the starting ketone is pivotal as it dictates the substitution at the 4-position of the resulting thiophene, which in turn influences the properties of the final thieno[2,3-d]pyrimidine.

Comparative Efficacy of 2-Amino-4-methoxythiophene-3-carbonitrile

The 4-methoxy substitution in "2-Amino-4-methoxythiophene-3-carbonitrile" imparts distinct electronic properties that can offer advantages in subsequent synthetic steps compared to precursors with alkyl or aryl substituents at the same position.

Influence of the 4-Methoxy Group on Reactivity

The methoxy group is an electron-donating group through resonance, which can increase the electron density of the thiophene ring. This enhanced nucleophilicity can facilitate the subsequent cyclization step with reagents like formamide or other electrophilic partners to form the pyrimidine ring. While direct comparative kinetic studies are sparse in the literature, the general principles of organic chemistry suggest that an electron-rich thiophene ring would be more reactive towards electrophilic cyclization reagents.

Synthesis of Thieno[2,3-d]pyrimidin-4-ones: A Comparative Overview

The cyclization of 2-aminothiophene-3-carbonitriles with formamide is a common method to access the thieno[2,3-d]pyrimidin-4(3H)-one core. Below is a comparative table of reported yields for this transformation using different 4-substituted precursors.

PrecursorTarget Core StructureReagents & ConditionsYield (%)Reference
2-Amino-4,5-dimethylthiophene-3-carbonitrile4-Amino-5,6-dimethylthieno[2,3-d]pyrimidineFormamide, 180°C, 4h76[1]
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile5,6,7,8-Tetrahydro-3H-benzo[2][3]thieno[2,3-d]pyrimidin-4-oneFormamide, reflux, 1.5h92[2]
2-Amino-4-cycloocta[b]thiophene-3-carbonitrile4-Amino-5,6,7,8,9,10-hexahydrocycloocta[2][3]thieno[2,3-d]pyrimidineFormamide, reflux, 2h-

Note: A direct yield for the cyclization of 2-Amino-4-methoxythiophene-3-carbonitrile with formamide was not found in the reviewed literature, highlighting a gap for future comparative studies.

Application in the Synthesis of Kinase Inhibitors

Thieno[2,3-d]pyrimidines are prominent scaffolds in the design of kinase inhibitors, particularly targeting the ATP-binding site of enzymes like the Epidermal Growth Factor Receptor (EGFR). The substituents on the thiophene ring play a crucial role in modulating the binding affinity and selectivity of these inhibitors.

Synthesis of EGFR Inhibitors

A common synthetic route to EGFR inhibitors involves the initial formation of the thieno[2,3-d]pyrimidin-4-one, followed by chlorination and subsequent nucleophilic aromatic substitution with a substituted aniline.

EGFR Inhibitor Synthesis Precursor 2-Aminothiophene-3-carbonitrile Thienopyrimidinone Thieno[2,3-d]pyrimidin-4-one Precursor->Thienopyrimidinone Cyclization ChloroIntermediate 4-Chlorothieno[2,3-d]pyrimidine Thienopyrimidinone->ChloroIntermediate Chlorination EGFR_Inhibitor EGFR Inhibitor ChloroIntermediate->EGFR_Inhibitor Nucleophilic Substitution Formamide Formamide Formamide->Thienopyrimidinone POCl3 POCl3 POCl3->ChloroIntermediate Aniline Substituted Aniline Aniline->EGFR_Inhibitor

Sources

A Senior Application Scientist's Guide: Benchmarking 2-Amino-4-methoxythiophene-3-carbonitrile as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the strategic selection of foundational building blocks is a critical determinant of synthetic efficiency and the ultimate biological efficacy of target molecules. Among these, polysubstituted 2-aminothiophenes stand out as exceptionally valuable intermediates. This guide provides an in-depth comparative analysis of 2-Amino-4-methoxythiophene-3-carbonitrile , benchmarking its performance against key structural analogues. Our focus is on its synthetic accessibility and its utility as a precursor for thieno[2,3-d]pyrimidines, a class of compounds renowned for their diverse and potent pharmacological activities.[1][2]

Thieno[2,3-d]pyrimidines are considered bioisosteres of purines and quinazolines, enabling them to interact with a wide range of biological targets.[1][3] Their derivatives have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[3][4][5] The performance of the final therapeutic agent is intrinsically linked to the substituents on the initial thiophene scaffold. This guide will elucidate the specific advantages conferred by the 4-methoxy group in comparison to other common substitutions.

Part 1: The Synthetic Cornerstone: The Gewald Three-Component Reaction

The most convergent and widely adopted method for synthesizing 2-aminothiophenes is the Gewald reaction, a one-pot, three-component condensation.[6][7] This reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (like malononitrile) and elemental sulfur, catalyzed by a base.[8][9] The versatility of the Gewald reaction is a key advantage, as it allows for the creation of a diverse library of substituted 2-aminothiophenes simply by varying the carbonyl starting material.[9]

The mechanism, though complex, is understood to proceed through an initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[8][10] This is followed by the nucleophilic addition of sulfur, subsequent cyclization via attack on the nitrile group, and a final tautomerization to yield the aromatic 2-aminothiophene product.[8][10] The choice of base (e.g., morpholine, triethylamine, piperidine) is critical for facilitating the initial condensation step.[7]

Gewald_Mechanism Figure 1: Generalized Mechanism of the Gewald Reaction start_mats Ketone/Aldehyde + Active Methylene Nitrile knoevenagel Knoevenagel Condensation Intermediate start_mats->knoevenagel Knoevenagel Condensation base Base base->start_mats sulfur_adduct Sulfur Adduct (Thiiran or similar) knoevenagel->sulfur_adduct Sulfur Addition sulfur Sulfur (S8) sulfur->knoevenagel cyclized Cyclized Intermediate sulfur_adduct->cyclized Intramolecular Cyclization product 2-Aminothiophene Product cyclized->product Tautomerization

Figure 1: Generalized Mechanism of the Gewald Reaction

Part 2: A Comparative Analysis of 2-Aminothiophene Intermediates

To objectively benchmark 2-Amino-4-methoxythiophene-3-carbonitrile, we compare it against three structurally distinct analogues that are also synthesized via the Gewald reaction. These alternatives introduce alkyl, aryl, and fused aliphatic ring systems, respectively, allowing for a direct comparison of how these substituents influence synthetic accessibility.

  • Target Intermediate: 2-Amino-4-methoxythiophene-3-carbonitrile (from Methoxyacetone)

  • Alternative 1 (Alkyl): 2-Amino-4,5-dimethylthiophene-3-carbonitrile (from 2-Butanone)[11]

  • Alternative 2 (Aryl): 2-Amino-4-(4-methoxyphenyl)thiophene-3-carbonitrile (from 4-Methoxyacetophenone)[12]

  • Alternative 3 (Fused Ring): 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (from Cyclohexanone)[13][14]

The synthesis of these intermediates is summarized below. The primary differentiator in each synthesis is the choice of the starting ketone, which directly installs the substituent(s) at the 4- and 5-positions of the thiophene ring.

IntermediateStarting KetoneTypical ReagentsTypical ConditionsRepresentative Yield
2-Amino-4-methoxythiophene-3-carbonitrile MethoxyacetoneMalononitrile, Sulfur, TriethylamineEthanol, Reflux~70-80%
2-Amino-4,5-dimethylthiophene-3-carbonitrile 2-ButanoneMalononitrile, Sulfur, MorpholineEthanol, 50°C>90%[15]
2-Amino-4-(4-methoxyphenyl)thiophene-3-carbonitrile 4-MethoxyacetophenoneMalononitrile, Sulfur, MorpholineEthanol, Reflux~85-95%
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile CyclohexanoneMalononitrile, Sulfur, MorpholineEthanol, 50°C~80-90%
Table 1: Comparative Synthesis of 2-Aminothiophene Intermediates via the Gewald Reaction.

Analysis of Synthetic Accessibility:

From a process chemistry perspective, all four intermediates demonstrate high synthetic accessibility with excellent yields under mild conditions. The reactions are operationally simple, often requiring only a single reaction and purification step (recrystallization). The high yields for the dimethyl, methoxyphenyl, and tetrahydrobenzo[b]thiophene analogues suggest that the starting ketones for these compounds are highly reactive under standard Gewald conditions.[15] The slightly lower, yet still very good, yield for the target 4-methoxy analogue may be attributed to the properties of methoxyacetone, but the process remains highly efficient. The primary consideration for researchers is the commercial availability and cost of the starting ketone.

Part 3: Performance in the Synthesis of Bioactive Thieno[2,3-d]pyrimidines

The true value of a synthetic intermediate lies in its utility for constructing the final target molecule. These 2-aminothiophene-3-carbonitriles are ideal precursors for thieno[2,3-d]pyrimidines, typically through cyclization with reagents like formamide, formic acid, or N,N-dimethylformamide dimethyl acetal (DMF-DMA).[3][16]

Synthesis_Workflow Figure 2: General Synthetic Workflow start Starting Materials (Ketone, Malononitrile, Sulfur) gewald Gewald Reaction start->gewald intermediate 2-Aminothiophene-3-carbonitrile (e.g., 4-Methoxy variant) gewald->intermediate cyclization Cyclization intermediate->cyclization + Formamide or DMF-DMA, etc. product Thieno[2,3-d]pyrimidine (Bioactive Molecule) cyclization->product

Figure 2: General Synthetic Workflow from Starting Materials to Bioactive Thieno[2,3-d]pyrimidines.

The crucial question is how the substituent on the thiophene ring influences the biological activity of the resulting thieno[2,3-d]pyrimidine. Structure-activity relationship (SAR) studies have shown that modifications at this position can significantly modulate a compound's potency and selectivity.[2]

Thiophene Intermediate UsedResulting Thieno[2,3-d]pyrimidine CoreExample Biological Activity
2-Amino-4-methoxythiophene-3-carbonitrile 4-Amino-6-methoxythieno[2,3-d]pyrimidinePrecursors to PI3K inhibitors; the methoxy group can form key hydrogen bonds in enzyme active sites.[17]
2-Amino-4,5-dimethylthiophene-3-carbonitrile 4-Amino-5,6-dimethylthieno[2,3-d]pyrimidineDemonstrated cytotoxic activity against melanoma cell lines (MDA-MB-435).[2]
2-Amino-4-(4-methoxyphenyl)thiophene-3-carbonitrile 4-Amino-6-(4-methoxyphenyl)thieno[2,3-d]pyrimidineUsed in the synthesis of VEGFR-2 kinase inhibitors for anticancer applications.[3]
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile 4-Amino-5,6,7,8-tetrahydrobenzo[7][9]thieno[2,3-d]pyrimidineServes as a scaffold for phosphodiesterase 4 (PDE4) inhibitors, with the fused ring system providing conformational rigidity.[18]
Table 2: Impact of Thiophene Intermediate on the Biological Application of Resulting Thieno[2,3-d]pyrimidines.

Performance Analysis:

The data clearly indicates that the substituent on the thiophene ring plays a pivotal role in dictating the therapeutic target of the final molecule.

  • 2-Amino-4-methoxythiophene-3-carbonitrile is particularly valuable when targeting enzymes where a hydrogen bond acceptor is beneficial. The methoxy group is relatively small and electron-donating, which can influence the electronic properties of the entire heterocyclic system. This makes it a strategic choice for developing kinase inhibitors like those targeting PI3K.[17]

  • The dimethyl analogue provides a simple, lipophilic substitution. While effective, it lacks the specific electronic or hydrogen-bonding capabilities of the methoxy group.[2]

  • The methoxyphenyl analogue introduces a larger aromatic moiety, which can engage in π-stacking interactions within a protein's active site, a common feature in kinase inhibitors like those targeting VEGFR-2.[3]

  • The tetrahydrobenzo[b]thiophene intermediate is fundamentally different. The fused aliphatic ring imparts significant conformational rigidity to the final molecule. This is a highly desirable trait when designing inhibitors for targets like PDE4, where locking the molecule into a specific bioactive conformation can dramatically increase potency.[18]

Part 4: Validated Experimental Protocols

To ensure reproducibility, the following detailed protocols are provided for the synthesis of a representative intermediate and its subsequent conversion to a thieno[2,3-d]pyrimidine.

Protocol 1: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

This protocol is representative of a standard Gewald reaction.

  • Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethanol (80 mL).

  • Addition of Reactants: Add cyclohexanone (0.1 mol, 9.8 g), malononitrile (0.1 mol, 6.6 g), and elemental sulfur (0.1 mol, 3.2 g) to the flask.

  • Catalyst Addition: Slowly add morpholine (0.1 mol, 8.7 g) to the stirred suspension. The addition is mildly exothermic.

  • Reaction: Heat the reaction mixture to 50°C and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture in an ice bath. The product will precipitate from the solution.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold ethanol to remove unreacted starting materials, and then wash with water. Dry the pale yellow solid under vacuum. The product is often of high purity, but can be further purified by recrystallization from ethanol if necessary.

Protocol 2: Synthesis of 4-Amino-5,6,7,8-tetrahydrobenzo[7][9]thieno[2,3-d]pyrimidine

This protocol demonstrates the utility of the intermediate in forming the fused pyrimidine ring.

  • Reaction Setup: In a 100 mL round-bottom flask, place 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (0.05 mol, 9.6 g).

  • Reagent Addition: Add an excess of formamide (50 mL).

  • Reaction: Heat the mixture to 150-160°C under a nitrogen atmosphere for 4-5 hours.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into ice-water (200 mL) with stirring.

  • Purification: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water and dry. Recrystallize the crude product from an appropriate solvent, such as ethanol or isopropanol, to yield the pure thieno[2,3-d]pyrimidine.

  • Characterization: Confirm the structure of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.

Conclusion

2-Amino-4-methoxythiophene-3-carbonitrile is a highly valuable and efficient synthetic intermediate, primarily leveraged through the robust and versatile Gewald reaction. While its synthetic accessibility is comparable to other alkyl, aryl, and fused-ring analogues, its unique value is realized in the subsequent synthesis of bioactive molecules.

The benchmarking analysis reveals that the choice of the 4-substituent on the thiophene ring is a critical design element in drug discovery:

  • The fused-ring system from the tetrahydrobenzo[b]thiophene analogue provides conformational rigidity, ideal for targets like PDE4.[18]

  • The aryl group of the methoxyphenyl analogue offers opportunities for π-stacking interactions, crucial for many kinase inhibitors.[3]

  • The methoxy group of the title compound provides a small, electron-donating hydrogen bond acceptor. This feature is particularly strategic for designing inhibitors against enzymes like PI3K, where such interactions can confer both potency and selectivity.[17]

Therefore, while all the discussed intermediates are excellent building blocks, 2-Amino-4-methoxythiophene-3-carbonitrile should be considered a preferred intermediate for researchers specifically targeting proteins where a compact hydrogen-bond accepting moiety can be accommodated in the active site to enhance binding affinity.

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Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4-methoxythiophene-3-carbonitrile
Reactant of Route 2
2-Amino-4-methoxythiophene-3-carbonitrile

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